2-Isobutyl-1H-benzimidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpropyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSHJXKBLINVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342631 | |
| Record name | 2-Isobutyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660795 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5851-45-6 | |
| Record name | 2-Isobutyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Isobutyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of 2-Isobutyl-1H-benzimidazole, a member of the benzimidazole class of heterocyclic compounds. Benzimidazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their recurrence in a wide array of bioactive compounds and pharmaceuticals.[1] This guide details a common and effective synthetic route and outlines the standard analytical procedures for structural confirmation and purity assessment.
Synthesis of this compound
The synthesis of this compound is efficiently achieved via the Phillips condensation reaction. This established method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat.[2][3] For the target compound, o-phenylenediamine is reacted with isovaleric acid (3-methylbutanoic acid).[4][5]
The reaction proceeds by an initial acylation of one of the amino groups of o-phenylenediamine, followed by an intramolecular cyclization via nucleophilic attack of the second amino group on the carbonyl carbon, and subsequent dehydration to form the imidazole ring.[2]
Experimental Protocol: Phillips Condensation
This protocol outlines the synthesis of this compound from o-phenylenediamine and isovaleric acid.
Materials:
-
o-Phenylenediamine (C₆H₈N₂)[6]
-
Isovaleric acid (3-methylbutanoic acid, C₅H₁₀O₂)[4]
-
4M Hydrochloric Acid (HCl)
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Ethanol
-
Water (distilled or deionized)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Beakers and standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-phenylenediamine (e.g., 0.1 mol, 10.81 g).
-
Reagent Addition: To the flask, add isovaleric acid (e.g., 0.1 mol, 10.21 g) and 4M hydrochloric acid (e.g., 50 mL).
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with continuous stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Reaction Completion: Continue refluxing for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.[7]
-
Cooling and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding a 10% sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.[7]
-
Precipitation and Isolation: The crude product will precipitate out of the aqueous solution upon neutralization. Cool the mixture further in an ice bath to maximize precipitation.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol-water mixture, to yield the purified this compound.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Characterization
The structural identity and purity of the synthesized this compound are confirmed using a combination of physicochemical and spectroscopic methods.[8]
Physicochemical Properties
The fundamental physical and chemical properties of the compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄N₂ | [9] |
| Molecular Weight | 174.24 g/mol | [9][10] |
| Appearance | Solid (typically off-white to light brown crystals) | N/A |
| CAS Number | 5851-45-6 | [9] |
Spectroscopic Analysis
Spectroscopic analysis is essential for the unambiguous structural elucidation of the synthesized molecule.[11]
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.[12]
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~ 7.10 - 7.60 | Multiplet (m) | 4H | C4, C5, C6, C7-H |
| Imidazole Proton | > 12.0 (in DMSO-d₆) | Broad Singlet (br s) | 1H | N1-H |
| Methylene Protons | ~ 2.80 - 2.90 | Doublet (d) | 2H | -CH₂- |
| Methine Proton | ~ 2.10 - 2.30 | Multiplet (m) | 1H | -CH(CH₃)₂ |
| Methyl Protons | ~ 0.90 - 1.00 | Doublet (d) | 6H | -CH(CH₃)₂ |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Imidazole Carbon | ~ 155 - 158 | C2 |
| Aromatic Carbons | ~ 110 - 145 | C3a, C4, C5, C6, C7, C7a |
| Methylene Carbon | ~ 38 - 40 | -CH₂- |
| Methine Carbon | ~ 28 - 30 | -CH(CH₃)₂ |
| Methyl Carbons | ~ 22 - 24 | -CH(CH₃)₂ |
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[13]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Imidazole) | 3300 - 3500 (broad) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C=N Stretch (Imidazole) | 1620 - 1640 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[14]
-
Molecular Ion Peak (M⁺): Expected at m/z = 174.
-
Key Fragmentation: A prominent fragment is often observed corresponding to the loss of the isobutyl group (M - 57), resulting in a benzimidazolium cation.
Conclusion
This guide has detailed a reliable and widely used method for the synthesis of this compound via the Phillips condensation. The provided experimental protocol serves as a robust starting point for its preparation in a laboratory setting. Furthermore, the comprehensive characterization data, including tabulated spectroscopic values and workflows, offers researchers the necessary tools for the structural verification and quality control of the synthesized compound. This foundational information is critical for professionals engaged in the exploration of benzimidazole derivatives for drug discovery and development.
References
- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adichemistry.com [adichemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Isovaleric acid - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
- 8. benchchem.com [benchchem.com]
- 9. scbt.com [scbt.com]
- 10. labsolu.ca [labsolu.ca]
- 11. benchchem.com [benchchem.com]
- 12. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
2-Isobutyl-1H-benzimidazole chemical properties and structure
An In-depth Technical Guide on the Chemical Properties and Structure of 2-Isobutyl-1H-benzimidazole
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below, providing a baseline for its handling and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄N₂ | [1] |
| Molecular Weight | 174.24 g/mol | [1][2] |
| CAS Number | 5851-45-6 | [1] |
| Appearance | Solid | |
| Melting Point | 153 - 154 °C | [2] |
| Solubility | >26.1 µg/mL (at pH 7.4) | [2] |
Structural Information
The structural identifiers for this compound are crucial for its unambiguous identification in chemical databases and literature.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | |
| SMILES | CC(C)CC1=NC2=CC=CC=C2N1 | |
| InChI | InChI=1S/C11H14N2/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3,(H,12,13) | [1] |
| InChIKey | HITWHALOZBMLHY-UHFFFAOYSA-N | [2] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved via the condensation of o-phenylenediamine with isovaleric acid, a method adapted from the Phillips-Ladenburg benzimidazole synthesis.[3]
Materials:
-
o-phenylenediamine
-
Isovaleric acid
-
4M Hydrochloric acid
-
Ammonium hydroxide
-
Ethanol
-
Activated charcoal
Procedure:
-
A mixture of o-phenylenediamine (1 equivalent) and isovaleric acid (1.2 equivalents) in 4M hydrochloric acid is heated under reflux for a specified duration, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solution is then neutralized with ammonium hydroxide to precipitate the crude product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is recrystallized from aqueous ethanol, with activated charcoal used for decolorization, to yield pure this compound.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
The structural elucidation of the synthesized this compound is confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy [4][5]
-
Sample Preparation: A small amount of the purified product is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer.
-
Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS). The multiplicity, integration, and coupling constants are analyzed to confirm the isobutyl group and the benzimidazole core structure.
Infrared (IR) Spectroscopy [4][6]
-
Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to N-H, C-H (aromatic and aliphatic), and C=N bonds to confirm the functional groups present in the molecule.
Mass Spectrometry (MS) [4][7][8]
-
Sample Introduction: The sample is introduced into the mass spectrometer.
-
Ionization: An appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.
-
Mass Analysis: The resulting ions are analyzed by a mass analyzer.
-
Data Interpretation: The molecular ion peak is identified to confirm the molecular weight, and the fragmentation pattern is analyzed to further support the proposed structure.
Caption: Workflow for the structural elucidation of a synthesized compound.
Biological Activity and Signaling Pathways
Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anthelmintic properties.[9][10][11][12] The specific biological activities of this compound are an active area of research.
The anticancer activity of many benzimidazole derivatives has been attributed to their ability to interfere with various cellular processes.[10][13] One of the key mechanisms involves the inhibition of DNA topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[13]
Caption: Inhibition of DNA topoisomerase I by benzimidazole derivatives.
References
- 1. labsolu.ca [labsolu.ca]
- 2. Benzimidazole, 2-butyl- | C11H14N2 | CID 22122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. isca.me [isca.me]
- 12. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of 2-Isobutyl-1H-benzimidazole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-isobutyl-1H-benzimidazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific molecule, this guide presents a detailed analysis based on predicted spectroscopic behavior, supported by data from structurally analogous compounds. The methodologies provided are standardized protocols for the spectroscopic analysis of benzimidazole derivatives.
Predicted Spectroscopic Data
The structural characteristics of this compound, which include the benzimidazole core and the isobutyl substituent at the 2-position, are expected to produce distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are crucial for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display characteristic signals for the aromatic protons of the benzimidazole ring, the N-H proton, and the aliphatic protons of the isobutyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.3 | Singlet (broad) | 1H | N-H |
| ~7.5 - 7.6 | Multiplet | 2H | Ar-H (H-4 and H-7) |
| ~7.1 - 7.2 | Multiplet | 2H | Ar-H (H-5 and H-6) |
| ~2.8 | Doublet | 2H | -CH₂- |
| ~2.2 | Multiplet | 1H | -CH(CH₃)₂ |
| ~1.0 | Doublet | 6H | -CH(CH₃)₂ |
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide insights into the carbon skeleton. The chemical shifts are influenced by the electronic environment of each carbon atom.
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C=N (C-2) |
| ~138 | Aromatic C (C-3a and C-7a) |
| ~122 | Aromatic C (C-5 and C-6) |
| ~115 | Aromatic C (C-4 and C-7) |
| ~38 | -CH₂- |
| ~29 | -CH(CH₃)₂ |
| ~22 | -CH(CH₃)₂ |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretching |
| ~3100 - 3000 | Aromatic C-H stretching |
| ~2960 - 2870 | Aliphatic C-H stretching |
| ~1625 | C=N stretching |
| ~1450 | Aromatic C=C stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular formula for this compound is C₁₁H₁₄N₂ with a molecular weight of 174.24 g/mol .[1]
| m/z | Assignment |
| 174 | [M]⁺ (Molecular ion) |
| 131 | [M - C₃H₇]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are outlined below. These are generalized procedures adapted from established literature for benzimidazole derivatives.[2][3]
Synthesis of this compound
A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative.[4][5]
Procedure:
-
A mixture of o-phenylenediamine (1 equivalent) and isovaleric acid (1.1 equivalents) is heated, often in the presence of a dehydrating agent or a catalyst such as a mineral acid.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution).
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[6]
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is typically required.
Data Processing:
-
Process the raw data using appropriate software, which includes Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]
Infrared (IR) Spectroscopy
Sample Preparation:
-
For the KBr pellet method, mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
Data Acquisition:
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.[6][7]
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion or after separation using gas chromatography (GC) or liquid chromatography (LC).
Ionization:
-
Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate ions.[7]
Mass Analysis:
-
Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Data Interpretation:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a synthesized compound using various spectroscopic techniques.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Isobutyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Isobutyl-1H-benzimidazole. The content herein is designed to serve as a comprehensive resource for researchers and professionals engaged in the structural elucidation and characterization of benzimidazole derivatives, which are a cornerstone in medicinal chemistry and drug development. This document outlines predicted spectral data based on analogous compounds, detailed experimental protocols for acquiring high-quality NMR spectra, and visual representations of the molecular structure and its NMR correlations.
Introduction to this compound and its Spectroscopic Characterization
This compound belongs to the benzimidazole class of heterocyclic aromatic organic compounds, which are integral to numerous pharmacologically active agents. The isobutyl substituent at the 2-position significantly influences the molecule's electronic environment and, consequently, its NMR spectral characteristics. Accurate interpretation of its ¹H and ¹³C NMR spectra is crucial for confirming its chemical identity and purity.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, coupling constants (J), and assignments for the protons of this compound. These predictions are based on the analysis of structurally similar 2-alkyl-substituted benzimidazoles.[1]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 / H-7 | 7.50 - 7.60 | Multiplet | - |
| H-5 / H-6 | 7.15 - 7.25 | Multiplet | - |
| -CH₂- (isobutyl) | 2.80 - 2.90 | Doublet | ~7.2 |
| -CH- (isobutyl) | 2.10 - 2.20 | Multiplet (Septet) | ~6.8 |
| -CH₃ (isobutyl) | 0.95 - 1.05 | Doublet | ~6.6 |
| N-H | 12.0 - 12.5 | Broad Singlet | - |
Note: The chemical shift of the N-H proton is highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The table below details the predicted ¹³C NMR chemical shifts for this compound. These values are extrapolated from data on analogous 2-substituted benzimidazoles.[2]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155.0 - 156.0 |
| C-3a / C-7a | 138.0 - 139.0 |
| C-4 / C-7 | 121.0 - 122.0 |
| C-5 / C-6 | 114.0 - 115.0 |
| -CH₂- (isobutyl) | 38.0 - 39.0 |
| -CH- (isobutyl) | 28.0 - 29.0 |
| -CH₃ (isobutyl) | 22.0 - 23.0 |
Experimental Protocols for NMR Analysis
Acquiring high-resolution ¹H and ¹³C NMR spectra is fundamental for the structural verification of this compound. The following is a generalized experimental protocol.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the synthesized and purified this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for benzimidazole derivatives as it effectively dissolves the compound and allows for the observation of the N-H proton.[1][3] Chloroform-d (CDCl₃) can also be used.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[3]
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[1][3]
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the homogeneity of the magnetic field.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 16 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Visualization of Molecular Structure and NMR Correlations
The following diagrams, generated using the DOT language, illustrate the structure of this compound and the key NMR correlations.
Caption: Molecular structure of this compound.
Caption: Key ¹H-¹H J-coupling correlations in this compound.
Caption: Predicted ¹³C NMR chemical shift regions for this compound.
References
Navigating the Physicochemical Landscape of 2-Isobutyl-1H-benzimidazole: A Technical Guide to Solubility and Stability
For Immediate Release
Shanghai, China – December 27, 2025 – In the landscape of pharmaceutical development, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful translation from a laboratory curiosity to a clinical reality. This technical guide provides an in-depth analysis of the solubility and stability of 2-Isobutyl-1H-benzimidazole, a molecule of significant interest within the benzimidazole class of heterocyclic compounds known for their diverse pharmacological activities. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering a foundational understanding supported by established experimental protocols and predictive insights.
While specific, publicly available quantitative solubility and stability data for this compound is limited, this guide synthesizes general knowledge of the benzimidazole scaffold with standardized methodologies to empower researchers in their investigations. The functional group at the 2-position of the benzimidazole ring plays a significant role in defining the molecule's physicochemical properties.[1][2]
Predicted Solubility Profile
The molecular structure of this compound, featuring a non-polar isobutyl group and the polar benzimidazole core, suggests a varied solubility profile. The benzimidazole ring's nitrogen atoms can participate in hydrogen bonding, while the isobutyl group imparts lipophilic character.[3] Based on the behavior of structurally related benzimidazoles, a predicted solubility profile is presented in Table 1. It is anticipated that the solubility will be influenced by the solvent's polarity, with moderate solubility in polar protic and aprotic solvents and lower solubility in non-polar solvents. The solubility of benzimidazoles in alcohols generally decreases as the alkyl chain length of the alcohol increases.[4][5]
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The benzimidazole core can engage in hydrogen bonding, but the isobutyl group reduces aqueous solubility. Solubility in alcohols is generally higher than in water for benzimidazoles.[4][5] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can effectively solvate the benzimidazole ring through dipole-dipole interactions without the competing hydrogen bonding of the solvent with itself. |
| Non-Polar | Toluene, Hexane, Dichloromethane | Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. However, some solubility in chlorinated solvents like dichloromethane has been observed for other benzimidazoles.[6] |
| Aqueous Buffers | Acidic (e.g., pH 1-3), Basic (e.g., pH 9-11) | Increased at Low and High pH | Benzimidazoles are amphoteric. The basic nitrogen atoms can be protonated in acidic solutions, and the N-H proton can be removed in strongly basic solutions, forming salts that are generally more water-soluble.[7] |
Experimental Determination of Solubility
To obtain precise quantitative solubility data, standardized experimental protocols should be employed. The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of compounds with low to moderate solubility.[8]
Shake-Flask Method Protocol
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[3]
-
Equilibration: The vials are agitated in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to settle. The supernatant is then carefully filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid.[8]
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.[3]
-
Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL, µg/mL, or mol/L.
Stability Profile and Degradation Pathways
The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, storage conditions, and formulation development.[9][10] Stability testing for this compound should be conducted according to established guidelines, which involve subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.[11][12][13]
Forced Degradation Studies
Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a molecule.[14] These studies typically involve exposing the compound to conditions more severe than those it would encounter during storage.[9][13]
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heat (e.g., 60 °C) | Cleavage of the imidazole ring or other acid-labile bonds.[14] |
| Base Hydrolysis | 0.1 M NaOH, room temperature or gentle heat | Ring opening of the benzimidazole nucleus or hydrolysis of other susceptible functional groups.[14] |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the benzimidazole ring, potentially leading to N-oxides or other oxidized species.[14] Benzimidazole rings can undergo opening under oxidative conditions.[15] |
| Thermal Stress | Solid and solution exposed to elevated temperatures (e.g., 60-80 °C) | General thermal decomposition. |
| Photostability | Exposure to light in a photostability chamber (ICH Q1B) | Photolytic degradation, which can involve complex radical reactions.[11] |
Long-Term Stability Studies
Following forced degradation, long-term stability studies are conducted under controlled temperature and humidity conditions to establish a product's shelf-life.[9][10][11] The frequency of testing is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9][11]
A comprehensive study on the stability of various benzimidazole drug residues in different matrices found that storage at -20 °C or -80 °C is generally suitable for working solutions, and for some compounds in muscle tissue, storage at -20 °C was necessary for stability.[16] This suggests that frozen storage is likely appropriate for this compound to maintain its integrity over time.
Conclusion
While specific experimental data for this compound remains to be published, this technical guide provides a robust framework for its physicochemical characterization. By leveraging knowledge of the broader benzimidazole class and employing standardized experimental protocols, researchers can effectively determine the solubility and stability profiles of this compound. This essential data will underpin rational formulation design and accelerate the development of this compound as a potential therapeutic agent.
References
- 1. A Comprehensive Study of N-Butyl-1H-Benzimidazole [mdpi.com]
- 2. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. japsonline.com [japsonline.com]
- 10. www3.paho.org [www3.paho.org]
- 11. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. pharmtech.com [pharmtech.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Evolution of 2-Alkyl-Benzimidazoles: A Technical Guide
A comprehensive overview of the discovery, history, and key experimental methodologies of 2-alkyl-benzimidazole compounds for researchers, scientists, and drug development professionals.
The benzimidazole scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, underpinning the structure of numerous therapeutic agents. Among its varied derivatives, 2-alkyl-benzimidazoles have carved a significant niche, demonstrating a broad spectrum of biological activities that have led to the development of crucial drugs. This technical guide delves into the historical milestones of their discovery, outlines key synthetic methodologies with detailed experimental protocols, presents quantitative biological data, and visualizes the core mechanisms of action and experimental workflows.
A Historical Journey: From Serendipity to Rational Design
The story of benzimidazoles begins in 1872 with the work of Hoebrecker, who first synthesized a derivative, 2,5-dimethyl-1H-benzo[d]imidazole, through the reduction of 2-nitro-4-methylacetanilide.[1][2] This was soon followed by the work of Ladenburg and Wundt in 1878, who synthesized the same compound by refluxing 3,4-diaminotoluene with acetic acid.[1][2] These early syntheses laid the groundwork for the development of more general and robust methods for creating the benzimidazole core.
Two classical methods have dominated the synthesis of 2-substituted benzimidazoles: the Phillips-Ladenburg and the Weidenhagen reactions.[3][4][5] The Phillips-Ladenburg reaction , a condensation reaction between an o-phenylenediamine and a carboxylic acid in the presence of a dilute mineral acid, proved to be particularly effective for the synthesis of 2-alkyl-benzimidazoles.[6][7] The Weidenhagen reaction involves the condensation of an o-phenylenediamine with an aldehyde or ketone.[3][4] While initially challenged by harsh reaction conditions, these methods have been refined over the decades, with modern variations offering milder conditions and higher yields.
The therapeutic potential of benzimidazoles came into the spotlight in the mid-20th century with the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral part of vitamin B12.[1] This discovery spurred intense interest in the biological activities of benzimidazole derivatives, leading to the development of a wide array of drugs.
A Timeline of Key Discoveries:
-
1872: Hoebrecker reports the first synthesis of a benzimidazole derivative.[1][2]
-
1878: Ladenburg and Wundt develop a synthesis method by refluxing a diamine with acetic acid.[1][2]
-
1950s: The discovery of a benzimidazole core in vitamin B12 fuels research into their biological significance.[1]
-
1980s: The development of proton pump inhibitors (PPIs), such as omeprazole, revolutionizes the treatment of acid-related stomach disorders.[8]
-
Ongoing: Continuous research and development lead to the discovery of new 2-alkyl-benzimidazole derivatives with a wide range of therapeutic applications, including antiviral, anthelmintic, and anticancer agents.[9]
Synthetic Methodologies and Experimental Protocols
The synthesis of 2-alkyl-benzimidazoles is most commonly achieved through the condensation of an o-phenylenediamine with an aliphatic aldehyde or carboxylic acid.
Phillips-Ladenburg Reaction: Condensation with Carboxylic Acids
This method involves the reaction of an o-phenylenediamine with an aliphatic carboxylic acid, typically under acidic conditions and with heating.
A solution of an aliphatic carboxylic acid (0.01 mole) and o-phenylenediamine (0.01 mole) in toluene (10 ml) is mixed with p-toluenesulfonic acid (p-TsOH) (20 ml). The mixture is then refluxed for 2-3 hours. After cooling, the product is filtered and dried.[10]
Weidenhagen Reaction: Condensation with Aliphatic Aldehydes
This approach utilizes the condensation of an o-phenylenediamine with an aliphatic aldehyde. Modern modifications often employ mild catalysts and solvents to improve yields and reduce reaction times.
A mixture of o-phenylenediamine (1.0 mmol), an aliphatic aldehyde (1.0 mmol), and a sulfur reagent such as sodium hydrogen sulfite (1.0 mmol) in N,N-dimethylacetamide (DMA) (2.0 mL) is heated at 100°C for 2 hours. The reaction mixture is then concentrated in vacuo, and the residue is purified by flash chromatography.[11]
For a more specific example, a DMA (10 mL) solution of cyclohexyl aldehyde (6.1 mL, 50.0 mmol) is added dropwise to a heated mixture of o-phenylenediamine (5.41 g, 50.0 mmol) and sodium hydrogen sulfite (5.21 g, 50.0 mmol) in DMA (50 mL) over a 10-minute period at 100°C and stirred under the same conditions. After the reaction is complete, the mixture is cooled, and 2% sodium carbonate (10 mL) is added at a temperature below 40°C. Stirring is continued for approximately 2 hours. The solid product is collected by suction, washed with water, and dried in the air.[11]
Quantitative Biological Activity of 2-Alkyl-Benzimidazoles
The 2-alkyl-benzimidazole scaffold has been a fruitful source of compounds with diverse biological activities. The following tables summarize some of the quantitative data for their anticancer and antimicrobial activities.
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| 2-(Heptyl)-1H-benzo[d]imidazole | MDA-MB-231 | Antiproliferative | 33.10 ± 2.15 | [12] |
| 2-(Heptyl)-1-(p-methoxybenzyl)-1H-benzo[d]imidazole | MDA-MB-231 | Antiproliferative | 16.38 ± 0.98 | [12] |
| 2-(Butyl)-1-(p-methoxybenzyl)-1H-benzo[d]imidazole | MDA-MB-231 | Antiproliferative | 29.39 ± 0.71 | [12] |
| 2-(Heptyl)-1-(p-chlorobenzyl)-1H-benzo[d]imidazole | MDA-MB-231 | Antiproliferative | 39.07 ± 2.72 | [12] |
| Compound 23a | A549 | Anticancer | 9.73 | [13] |
| Compound 23a | MCF-7 | Anticancer | 8.91 | [13] |
| Compound 23a | HEP-G2 | Anticancer | 10.93 | [13] |
| Compound 23a | OVCAR-3 | Anticancer | 10.76 | [13] |
| Alkylsulfonyl Benzimidazole Derivative | Bcl-2 | Anticancer | - | [14] |
Table 1: Anticancer Activity of Selected 2-Alkyl-Benzimidazole Derivatives.
| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |
| 2-(Heptyl)-1-(p-methoxybenzyl)-1H-benzo[d]imidazole | Streptococcus faecalis | Antibacterial | 8 | [12] |
| 2-(Heptyl)-1-(p-methoxybenzyl)-1H-benzo[d]imidazole | Staphylococcus aureus | Antibacterial | 4 | [12] |
| 2-(Heptyl)-1-(p-methoxybenzyl)-1H-benzo[d]imidazole | MRSA | Antibacterial | 4 | [12] |
| 2-(Ethyl)-1H-benzo[d]imidazole | Candida albicans | Antifungal | 64 | [12] |
| 2-(Propyl)-1H-benzo[d]imidazole | Candida albicans | Antifungal | 64 | [12] |
| 2-(Pentyl)-1-(p-methoxybenzyl)-1H-benzo[d]imidazole | Candida albicans | Antifungal | 64 | [12] |
| 2-(Heptyl)-1-(p-methoxybenzyl)-1H-benzo[d]imidazole | Candida albicans | Antifungal | 64 | [12] |
Table 2: Antimicrobial Activity of Selected 2-Alkyl-Benzimidazole Derivatives.
Key Experimental and Biological Pathways
The therapeutic effects of 2-alkyl-benzimidazoles stem from their interaction with specific biological targets. The following diagrams, generated using the DOT language, illustrate some of the key synthetic workflows and mechanisms of action.
Synthetic Workflows
Mechanisms of Action
Conclusion
The journey of 2-alkyl-benzimidazole compounds from their initial synthesis in the 19th century to their current status as indispensable therapeutic agents is a testament to the power of chemical synthesis and medicinal chemistry. Their versatile biological activities continue to inspire the development of new derivatives with improved efficacy and safety profiles. This technical guide provides a foundational understanding of their history, synthesis, and mechanisms of action, serving as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.
References
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 6. Phillips-Ladenburg-Benzimidazol-Synthese – Wikipedia [de.wikipedia.org]
- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Theoretical and Computational Vistas of 2-Isobutyl-1H-benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-Isobutyl-1H-benzimidazole, a heterocyclic compound with potential applications in medicinal chemistry. Given the limited direct experimental data on this specific molecule, this guide synthesizes information from closely related 2-alkyl-benzimidazoles and established computational methodologies to present a predictive yet robust profile. This document covers its synthesis, predicted spectroscopic data, and detailed protocols for theoretical and computational analyses.
Molecular Structure and Properties
This compound (also known as 2-(2-methylpropyl)-1H-benzimidazole) consists of a benzimidazole core with an isobutyl group attached at the 2-position. The benzimidazole scaffold is a known pharmacophore, and the nature of the substituent at the 2-position can significantly influence its biological activity.
Molecular Information:
| Property | Value |
| CAS Number | 5851-45-6[1] |
| Molecular Formula | C₁₁H₁₄N₂ |
| Molecular Weight | 174.24 g/mol |
digraph "2_Isobutyl_1H_benzimidazole" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Molecular Structure of this compound", width="6", height="4", bgcolor="#F1F3F4"]; node [fontname="Arial", fontsize=10, style=filled, shape=circle, width=0.3, height=0.3, fixedsize=true]; edge [fontname="Arial", fontsize=10];// Benzene ring C1 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]; C2 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]; C3 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]; C4 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]; C5 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]; C6 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"];
// Imidazole ring N1 [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C7 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]; N2 [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Isobutyl group C8 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]; C9 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]; C10 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]; C11 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges for Benzimidazole core C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C1 -- N1 [label=""]; C2 -- N2 [label=""]; N1 -- C7 [label=""]; C7 -- N2 [label=""]; C5 -- C7 [style=invis]; // for layout
// Edges for Isobutyl group C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C10 [label=""]; C9 -- C11 [label=""];
// Hydrogen atoms (implicit) H1[label="H", shape=plaintext, fontcolor="#5F6368"]; N1 -- H1[style=dashed, color="#5F6368"]; }
Synthesis Protocol
The synthesis of 2-alkyl-substituted benzimidazoles is commonly achieved through the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid.[2][3][4]
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and 3-methylbutanoic acid (1.1 eq).
-
Acid Addition: Add 4M hydrochloric acid to the mixture. The amount should be sufficient to act as a catalyst and keep the reactants in solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 100°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a base, such as concentrated ammonium hydroxide, until a precipitate forms.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain pure this compound.
Spectroscopic Analysis (Predicted)
The following spectroscopic data are predicted based on the analysis of related compounds such as 2-methyl-1H-benzimidazole and 2-ethyl-1H-benzimidazole, and general spectroscopic principles.[5][6]
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group and the aromatic protons of the benzimidazole core. The NH proton signal is typically broad and may appear over a wide chemical shift range.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.2 | br s | 1H | N-H |
| ~7.5-7.6 | m | 2H | Ar-H |
| ~7.1-7.2 | m | 2H | Ar-H |
| ~2.8 | d | 2H | -CH₂- |
| ~2.2 | m | 1H | -CH(CH₃)₂ |
| ~1.0 | d | 6H | -CH(CH₃)₂ |
-
13C NMR: The carbon NMR will show signals for the benzimidazole core and the four distinct carbons of the isobutyl group.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~155 | C2 (imidazole) |
| ~140, ~135 | C3a, C7a (bridgehead) |
| ~122 | C5, C6 |
| ~115 | C4, C7 |
| ~38 | -CH₂- |
| ~29 | -CH(CH₃)₂ |
| ~22 | -CH(CH₃)₂ |
3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is expected to exhibit characteristic vibrational bands for the N-H, C-H, C=N, and C=C bonds.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3400-3000 (broad) | N-H stretching |
| ~3100-3000 | Aromatic C-H stretching |
| ~2960, 2870 | Aliphatic C-H stretching |
| ~1620 | C=N stretching |
| ~1450, 1400 | C=C aromatic ring stretching |
3.3. UV-Visible (UV-Vis) Spectroscopy
In a solvent like ethanol or acetonitrile, this compound is expected to show absorption bands in the UV region, characteristic of the benzimidazole chromophore.[7][8]
| Predicted λmax (nm) | Electronic Transition |
| ~245 | π → π |
| ~275 | π → π |
| ~282 | π → π* |
Theoretical and Computational Studies
4.1. Density Functional Theory (DFT) Studies
DFT calculations can provide valuable insights into the geometric, electronic, and spectroscopic properties of this compound.
Methodology:
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Method: Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311++G(d,p) or a similar split-valence basis set with diffuse and polarization functions.
-
Calculations:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Analysis: To confirm the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.
-
Frontier Molecular Orbitals (HOMO-LUMO): To analyze the electronic transitions, chemical reactivity, and calculate the energy gap.
-
Molecular Electrostatic Potential (MEP): To identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Predicted/Representative DFT Data:
| Parameter | Predicted/Representative Value | Significance |
| HOMO Energy | ~ -6.0 eV | Electron-donating ability |
| LUMO Energy | ~ -1.0 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Chemical reactivity and stability |
| Dipole Moment | ~ 3.5 D | Polarity of the molecule |
4.2. Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Given that some benzimidazole derivatives exhibit anti-inflammatory and analgesic properties, potential targets could include cyclooxygenase (COX) enzymes or other proteins involved in inflammation pathways.[11][12][13]
Methodology:
-
Software: AutoDock Vina, GOLD, or similar docking programs.
-
Target Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry.
-
Docking Simulation: Run the docking algorithm to predict the binding poses and calculate the binding affinity.
-
Analysis: Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site.
Hypothetical Molecular Docking Results (vs. a generic kinase):
| Parameter | Hypothetical Value |
| Binding Affinity | -7.0 to -9.0 kcal/mol |
| Key Interacting Residues | Interactions with both hydrophobic and polar residues in the active site. |
Potential Biological Activity
While direct biological studies on this compound are scarce, a patent for 2-substituted benzimidazole compounds suggests potential anti-inflammatory and analgesic properties for derivatives with an isobutyl group on the phenyl ring. The benzimidazole scaffold is present in a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[14] Therefore, it is plausible that this compound could exhibit similar activities, warranting further biological evaluation.
Conclusion
This technical guide provides a detailed theoretical and computational framework for the study of this compound. Although specific experimental data is limited, the provided protocols for synthesis and computational analysis, along with predicted spectroscopic data, offer a solid foundation for researchers and drug development professionals interested in this molecule. Further experimental validation is necessary to confirm these predictions and to fully elucidate the physicochemical and biological properties of this compound.
References
- 1. Full text of "1980 cumulative indexes to EPA/NIH mass spectral data base" [archive.org]
- 2. Synthesis, characterization and biological evaluation of novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW | Semantic Scholar [semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Study of N-Butyl-1H-Benzimidazole | MDPI [mdpi.com]
- 10. Computational studies of 1,2-disubstituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Isobutyl Substituent Effects on Benzimidazole Electronics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electronic effects of an isobutyl substituent on the benzimidazole core. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and understanding the electronic modifications induced by various substituents is crucial for the rational design of novel therapeutic agents. This document synthesizes available data, presents detailed experimental protocols, and visualizes key concepts to offer a comprehensive resource for professionals in the field.
Introduction to Benzimidazole Electronics
The benzimidazole ring system is an aromatic heterocycle consisting of fused benzene and imidazole rings. Its electronic properties are characterized by a π-conjugated system that can be modulated by the introduction of substituents. The nitrogen atoms in the imidazole moiety play a crucial role: one is pyrrole-like and donates its lone pair to the aromatic system, while the other is pyridine-like and its lone pair is in the plane of the ring. This configuration makes the benzimidazole ring susceptible to both electron-donating and electron-withdrawing effects, which in turn influence its reactivity, basicity (pKa), and potential as a ligand for biological targets.
Alkyl groups, such as isobutyl, are generally considered to be weakly electron-donating through an inductive effect (+I). This donation of electron density can have several predictable consequences on the benzimidazole core, which will be explored in the subsequent sections.
Quantitative Analysis of Alkyl Substituent Effects
While specific experimental data for 2-isobutyl-1H-benzimidazole is not extensively reported in the literature, a comparative analysis with unsubstituted benzimidazole and other alkyl-substituted analogs provides a clear picture of the expected electronic impact. The isobutyl group, being a primary alkyl substituent, is expected to exert a mild electron-donating inductive effect.
pKa Values
The basicity of the benzimidazole ring, particularly the pyridine-like nitrogen, is a key parameter influenced by substituents. Electron-donating groups are expected to increase the pKa by stabilizing the protonated form.
Table 1: Experimental pKa Values of Benzimidazole and Alkyl-Substituted Derivatives
| Compound | Substituent | pKa | Reference |
| 1H-Benzimidazole | None | 5.4–5.5 | [1] |
| 2-Methyl-1H-benzimidazole | 2-Methyl | ~5.6 | [1] |
| This compound | 2-Isobutyl | ~5.6-5.7 (Estimated) | - |
Note: The pKa for this compound is an estimation based on the known effects of alkyl groups.
Spectroscopic Data
The electronic effects of substituents are also reflected in their NMR and UV-Vis spectra. An electron-donating group like isobutyl is expected to cause a slight upfield shift (lower ppm) in the chemical shifts of the aromatic protons and carbons in NMR spectroscopy and a small bathochromic (red) shift in the UV-Vis absorption maxima.
Table 2: Comparative Spectroscopic Data for Benzimidazole and Alkyl-Substituted Analogs
| Compound | Spectroscopic Data | Wavelength/Chemical Shift | Reference |
| 1H-Benzimidazole | UV-Vis (λmax in water) | 245 nm, 271 nm, 278 nm | [2] |
| ¹H NMR (DMSO-d₆) | δ 8.2 (s, 1H), 7.6 (m, 2H), 7.2 (m, 2H) | [1][3] | |
| ¹³C NMR (DMSO-d₆) | δ 141.9, 138.5, 122.5, 115.0 | [1][3] | |
| 2-Methyl-1H-benzimidazole | ¹H NMR (CDCl₃) | δ 7.52 (m, 2H), 7.20 (m, 2H), 2.62 (s, 3H) | [4] |
| N-Butyl-1H-benzimidazole | UV-Vis (Experimental) | 248 nm, 295 nm | [5] |
Note: The data for N-butyl-1H-benzimidazole shows a slight shift compared to the parent compound, indicating the electronic influence of the alkyl group. A similar, modest effect is anticipated for the 2-isobutyl substituent.
Computational Analysis
Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are powerful tools for understanding substituent effects. Studies on N-butyl-1H-benzimidazole have shown that the presence of the alkyl group does not significantly alter the core geometry of the benzimidazole ring[5]. NBO analysis reveals hyperconjugative interactions where the σ-electrons of the C-H and C-C bonds of the alkyl group delocalize into the π* orbitals of the aromatic system, leading to a net electron donation and stabilization[5].
Table 3: Calculated Electronic Properties of Alkyl-Substituted Benzimidazoles
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| N-Butyl-1H-benzimidazole | DFT/B3LYP | -6.04 | -0.52 | 5.52 | [5] |
Note: The HOMO-LUMO gap is an indicator of chemical reactivity and is influenced by substituent electronics.
Experimental Protocols
The most common and reliable method for the synthesis of 2-alkyl-substituted benzimidazoles is the Phillips-Ladenburg condensation. This involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.
Synthesis of this compound
This protocol details the synthesis of this compound from o-phenylenediamine and 3-methylbutanoic acid.
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. banglajol.info [banglajol.info]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 2-Isobutyl-1H-benzimidazole from o-Phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Isobutyl-1H-benzimidazole from o-phenylenediamine and isovaleric acid. Benzimidazole and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] This document details the core chemical principles, experimental protocols, and characterization data for this specific synthesis.
Core Synthesis: The Phillips-Ladenburg Condensation
The synthesis of this compound is primarily achieved through the Phillips-Ladenburg benzimidazole synthesis. This well-established method involves the condensation of an o-phenylenediamine with a carboxylic acid, in this case, isovaleric acid (3-methylbutanoic acid), typically in the presence of an acid catalyst.
The reaction proceeds via a two-step mechanism. Initially, one of the amino groups of o-phenylenediamine attacks the carbonyl carbon of isovaleric acid, leading to the formation of an N-acyl-o-phenylenediamine intermediate after dehydration. Subsequently, an intramolecular cyclization occurs where the second amino group attacks the amide carbonyl, followed by another dehydration step to yield the stable aromatic benzimidazole ring.
dot
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
While a specific protocol for this compound is not extensively detailed in publicly available literature, a reliable procedure can be adapted from the general Phillips condensation method for 2-alkyl-substituted benzimidazoles. The following is a representative experimental protocol.
Materials:
-
o-Phenylenediamine
-
Isovaleric acid (3-methylbutanoic acid)
-
Hydrochloric acid (4 M) or Polyphosphoric acid (PPA)
-
Sodium hydroxide solution (10% w/v)
-
Ethanol or other suitable recrystallization solvent
-
Activated charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 equivalent) and isovaleric acid (1.1-1.2 equivalents).
-
Slowly add the acid catalyst (e.g., 4 M HCl or a catalytic amount of PPA).
-
Heat the reaction mixture to reflux (typically 100-140°C) for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 10% sodium hydroxide solution until it is slightly alkaline. This will precipitate the crude product.
-
Collect the crude solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
For purification, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture. Decolorization with activated charcoal may be necessary to obtain a pure, colorless product.
-
Dry the purified crystals under vacuum to yield this compound.
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the product. While specific yield and melting point data for this compound are not widely reported, typical yields for similar Phillips condensations range from 60% to 90%, depending on the specific conditions and purity of the reactants.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 |
| Isovaleric Acid | C₅H₁₀O₂ | 102.13 |
| This compound | C₁₁H₁₄N₂ | 174.24 |
Spectroscopic Characterization
The structure of the synthesized this compound can be confirmed by various spectroscopic methods. The expected characteristic spectral data are outlined below, based on the known spectra of similar 2-alkyl-benzimidazoles.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (benzimidazole ring): δ 7.1-7.6 ppm (multiplets, 4H). NH proton: δ ~12 ppm (broad singlet, 1H). Isobutyl group: -CH₂- at δ ~2.8 ppm (doublet, 2H), -CH- at δ ~2.2 ppm (multiplet, 1H), -CH₃ at δ ~1.0 ppm (doublet, 6H). |
| ¹³C NMR | Aromatic carbons: δ 110-145 ppm. C2 (imidazole ring): δ ~155 ppm. Isobutyl group: -CH₂- at δ ~38 ppm, -CH- at δ ~29 ppm, -CH₃ at δ ~22 ppm. |
| IR (cm⁻¹) | N-H stretch: ~3400-3200 (broad). C-H stretch (aromatic): ~3100-3000. C-H stretch (aliphatic): ~2960-2870. C=N stretch: ~1620. C=C stretch (aromatic): ~1590 and ~1450. |
| Mass Spec. (EI) | Molecular ion (M⁺): m/z 174. Key fragments: Loss of an isopropyl radical (m/z 131), loss of the isobutyl group (m/z 117), and fragmentation of the benzimidazole ring. |
Experimental Workflow
The overall experimental process can be visualized as a streamlined workflow from reaction setup to final product characterization.
dot
Caption: A typical experimental workflow for the synthesis and characterization of this compound.
Conclusion
The synthesis of this compound from o-phenylenediamine and isovaleric acid is a straightforward and efficient process based on the Phillips-Ladenburg condensation. This technical guide provides a solid foundation for researchers to successfully synthesize, purify, and characterize this compound. The versatility of the benzimidazole scaffold continues to make it a valuable target in the development of new therapeutic agents.
References
CAS number and molecular weight of 2-Isobutyl-1H-benzimidazole
An In-depth Technical Guide to 2-Isobutyl-1H-benzimidazole
This guide provides essential physicochemical data for this compound, a heterocyclic aromatic organic compound. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physicochemical Data
The fundamental properties of this compound have been compiled and are presented in the table below for easy reference. This data is critical for experimental design, analytical method development, and chemical reaction modeling.
| Parameter | Value | Source |
| CAS Number | 5851-45-6 | [1][2] |
| Molecular Weight | 174.24 g/mol | [1][3] |
| Molecular Formula | C₁₁H₁₄N₂ | [1][2] |
| IUPAC Name | 2-(2-methylpropyl)-1H-benzimidazole | [2] |
| Synonyms | 1H-Benzimidazole, 2-(2-methylpropyl)-; 2-Isobutyl-1H-benzoimidazole; Benzimidazole, 2-isobutyl- | [2] |
Structural Representation
To visualize the molecular structure and the logical relationship of its core components, a diagram is provided.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Isobutyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 2-Isobutyl-1H-benzimidazole, a key heterocyclic scaffold with applications in medicinal chemistry and drug discovery. The protocol is based on the well-established Phillips-Ladenburg condensation reaction.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that exhibit a wide array of biological activities, making them privileged structures in pharmaceutical research. The synthesis of 2-substituted benzimidazoles is commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. This protocol outlines a reliable method for the synthesis of this compound via the reaction of o-phenylenediamine with isovaleric acid.
Reaction Scheme
The synthesis proceeds via the condensation of o-phenylenediamine with isovaleric acid, typically under acidic conditions, to form the benzimidazole ring.
Reaction of o-phenylenediamine with isovaleric acid to form this compound.
Experimental Protocol
This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar eq. |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 1.0 g | 1.0 |
| Isovaleric acid | C₅H₁₀O₂ | 102.13 | 1.13 g (1.2 mL) | 1.2 |
| 4 M Hydrochloric acid | HCl | 36.46 | 10 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | ~150 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Silica gel (for column chromatography) | SiO₂ | 60.08 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Glass column for chromatography
Synthetic Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (1.0 g, 9.25 mmol).
-
Addition of Reagents: To the flask, add 10 mL of 4 M hydrochloric acid, followed by the slow addition of isovaleric acid (1.13 g, 11.1 mmol, 1.2 eq.).
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain the reflux for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane = 3:1) to observe the disappearance of the starting material.[1]
-
Work-up - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Effervescence will occur.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[2]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[1] Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by one of the following methods:
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel.[2] A gradient of ethyl acetate in hexane is a common eluent system.
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | Literature values should be consulted |
| ¹H NMR | Characteristic peaks for the isobutyl group and the aromatic protons of the benzimidazole ring.[3] |
| FT-IR (KBr, cm⁻¹) | Peaks corresponding to N-H stretching (~3400), C-H stretching (~2960), C=N stretching (~1440), and aromatic C=C stretching (~1600).[1][4] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (174.24 g/mol ). |
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Hydrochloric acid is corrosive. Handle with care.
-
Organic solvents are flammable. Avoid open flames.
-
The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure buildup if not done carefully in an open or vented container.
This protocol provides a general guideline. Researchers may need to optimize the reaction conditions, such as reaction time and temperature, to achieve the best results.
References
Application Notes and Protocols for the Biological Evaluation of 2-Isobutyl-1H-benzimidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The substituent at the 2-position of the benzimidazole ring plays a crucial role in determining the pharmacological profile of these compounds.[3] This document provides detailed application notes and protocols for the biological evaluation of 2-isobutyl-1H-benzimidazole derivatives, a subset of this versatile scaffold. The methodologies outlined herein are based on established protocols for related 2-substituted benzimidazole derivatives and are intended to serve as a comprehensive guide for researchers.
Data Presentation
The biological activity of 2-substituted benzimidazole derivatives is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial activity. Due to the limited availability of specific data for this compound derivatives, the following table summarizes representative data for various 2-substituted benzimidazoles to provide a comparative context for expected activities.
Table 1: Representative Biological Activities of 2-Substituted Benzimidazole Derivatives
| Compound Class | Test Organism/Cell Line | Biological Activity | Quantitative Data | Reference |
| 2-Substituted Benzimidazoles | Human Breast Adenocarcinoma (MCF-7) | Anticancer | IC50 < 10 µg/mL | [4] |
| 2-Substituted Benzimidazoles | Human Hepatocellular Carcinoma (HEPG2) | Anticancer | IC50 < 10 µg/mL | [4] |
| 2-Substituted Benzimidazoles | Human Colon Carcinoma (HCT 116) | Anticancer | IC50 < 10 µg/mL | [4] |
| Benzimidazole-Triazole Hybrids | Staphylococcus aureus | Antibacterial | MIC = 3.125–12.5 µmol/mL | [5] |
| Benzimidazole-Triazole Hybrids | Escherichia coli | Antibacterial | MIC = 3.125–12.5 µmol/mL | [5] |
| 2-(Substituted-phenyl)-benzimidazoles | Candida albicans | Antifungal | No significant activity | [6] |
| Alkylsulfonyl Benzimidazoles | Human Breast Cancer (MCF-7) | Bcl-2 Inhibition | - | [7] |
Experimental Protocols
Detailed methodologies for key biological assays are provided below. These protocols are generalized from studies on related benzimidazole derivatives and may require optimization for specific this compound compounds.
Protocol 1: In Vitro Anticancer Activity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT 116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of the this compound derivative in DMSO. Dilute the stock solution with the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution Method (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against various microbial strains.
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial/fungal inoculums standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 × 10^5 CFU/mL.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth only), and a growth control (broth with inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate potential mechanisms of action for this compound derivatives based on the known biological activities of the broader benzimidazole class.
Caption: Proposed apoptotic pathway induced by this compound derivatives.
Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.
Experimental Workflow Diagrams
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for the biological evaluation of synthesized derivatives.
References
- 1. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Isobutyl-1H-benzimidazole as a Potential Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-Isobutyl-1H-benzimidazole as a potential antimicrobial agent. Due to the limited availability of data for this specific compound, the information presented herein is based on studies of structurally related 2-alkyl-benzimidazole derivatives. This document outlines a synthesis protocol, details on its potential antimicrobial activities, and standardized experimental protocols for its evaluation.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The structural similarity of the benzimidazole scaffold to naturally occurring purine nucleosides allows for interaction with various biological targets. The 2-alkyl substituted benzimidazoles, including the isobutyl variant, are of particular interest due to their lipophilic nature, which may facilitate cell membrane penetration.
Synthesis of this compound
A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of o-phenylenediamine with a carboxylic acid. The following protocol describes the synthesis of this compound from o-phenylenediamine and isovaleric acid.
Reaction Scheme:
o-phenylenediamine + 3-methylbutanoic acid → this compound + 2H₂O
Materials and Reagents
-
o-Phenylenediamine
-
3-Methylbutanoic acid (Isovaleric acid)
-
4M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (10%)
-
Ethanol
-
Activated charcoal
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers, separating funnel, and other standard laboratory glassware
-
pH paper or pH meter
-
Filtration apparatus (Buchner funnel and flask)
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Experimental Protocol
-
Reaction Setup: In a 250 mL round bottom flask, combine o-phenylenediamine (0.1 mol) and 3-methylbutanoic acid (0.1 mol).
-
Acidification and Reflux: To the mixture, slowly add 4M hydrochloric acid (50 mL). The addition of acid is exothermic, so it should be done carefully. Place the flask in a heating mantle equipped with a magnetic stirrer and a reflux condenser.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by the dropwise addition of a 10% sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the exothermic reaction.
-
Precipitation and Filtration: The crude product will precipitate out of the solution upon neutralization. Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product with cold distilled water to remove any inorganic impurities.
-
Recrystallization: For purification, dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying and Characterization: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry them in a desiccator. Determine the melting point and characterize the compound using spectroscopic methods (e.g., IR, NMR).
Antimicrobial Activity (Based on 2-Alkyl-Benzimidazole Derivatives)
While specific data for this compound is scarce, studies on other 2-alkyl-benzimidazole derivatives suggest potential antimicrobial activity, particularly against Gram-positive bacteria. The lipophilic alkyl chain at the 2-position is believed to enhance the compound's ability to penetrate the bacterial cell wall.
Data on Structurally Similar Compounds
The following table summarizes the antimicrobial activity of some 2-alkyl-benzimidazole derivatives against various microorganisms. This data is provided as a reference to indicate the potential efficacy of this compound.
| Compound (2-substituent) | Test Organism | MIC (µg/mL) | Reference |
| 2-methyl-1H-benzimidazole | Bacillus cereus | >100 | |
| 2-methyl-1H-benzimidazole | Escherichia coli | >100 | |
| Various 2-alkylsulphanylbenzimidazoles | Mycobacterium tuberculosis | 6.25 - >100 | [1] |
| Various 2-alkylsulphanylbenzimidazoles | Candida albicans | 50 - >100 | [1] |
Note: The antimicrobial activity can be significantly influenced by the nature and size of the alkyl group at the 2-position, as well as other substituents on the benzimidazole ring.
Experimental Protocols for Antimicrobial Evaluation
To assess the antimicrobial potential of this compound, standard in vitro methods such as broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for preliminary screening are recommended.
Protocol 1: Broth Microdilution for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (standard antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with solvent, e.g., DMSO)
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth. The final volume in each well should be 100 µL.
-
Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve the compound, to ensure it has no inhibitory effect at the concentration used). A growth control (broth with inoculum only) should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Protocol 2: Agar Disk Diffusion Assay
This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Positive control (disk with a standard antibiotic)
-
Negative control (disk with solvent)
-
Incubator
Procedure:
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension. Rotate the swab against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure uniform growth.
-
Disk Preparation and Application: Impregnate sterile filter paper disks with a known concentration of the this compound solution. Allow the solvent to evaporate completely. Aseptically place the impregnated disks on the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Controls: Place a positive control disk (standard antibiotic) and a negative control disk (solvent only) on the same plate.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters (mm). The size of the zone is proportional to the susceptibility of the organism to the compound.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Antimicrobial Testing Workflow
Caption: General workflow for antimicrobial susceptibility testing.
Disclaimer
The information provided in these application notes is intended for research purposes only. The protocols are generalized and may require optimization based on specific laboratory conditions and the nature of the microbial strains being tested. The antimicrobial activity data for related compounds is for reference and does not guarantee the efficacy of this compound. Appropriate safety precautions should be taken when handling all chemicals and microorganisms.
References
Application Notes and Protocols for Investigating the Anticancer Activity of 2-Isobutyl-1H-benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets. This structural characteristic has led to their investigation and development for a wide range of therapeutic applications, including as potent anticancer agents. The core benzimidazole scaffold can be readily functionalized at various positions, enabling the synthesis of diverse analogues with tailored pharmacological profiles.
This document provides detailed application notes and protocols for the investigation of the anticancer activity of 2-isobutyl-1H-benzimidazole derivatives. While specific research on the 2-isobutyl substituted variants is emerging, the protocols and data presented herein are based on the broader class of 2-substituted benzimidazole derivatives and provide a comprehensive framework for their evaluation as potential cancer therapeutics. The methodologies cover in vitro cytotoxicity screening, elucidation of the mechanism of action, and preliminary in vivo efficacy assessment.
Data Presentation: In Vitro Cytotoxicity of 2-Substituted Benzimidazole Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values for various 2-substituted benzimidazole derivatives against a panel of human cancer cell lines. This data is provided as a reference for the expected potency of this class of compounds.
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| TJ08 | Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl) | Jurkat (Leukemia) | 1.88 ± 0.51 | [1] |
| K-562 (Leukemia) | 1.89 ± 0.55 | [1] | ||
| HeLa (Cervical Cancer) | 2.11 ± 0.62 | [1] | ||
| HCT116 (Colon Cancer) | 3.04 ± 0.8 | [1] | ||
| Compound 5 | Bromo-derivative | MCF-7 (Breast Cancer) | 17.8 ± 0.24 (µg/mL) | [2] |
| DU-145 (Prostate Cancer) | 10.2 ± 1.4 (µg/mL) | [2] | ||
| H69AR (Lung Cancer) | 49.9 ± 0.22 (µg/mL) | [2] | ||
| Compound 38 | 2-Phenyl derivative | A549 (Lung Cancer) | 4.47 (µg/mL) | [3] |
| MDA-MB-231 (Breast Cancer) | 4.68 (µg/mL) | [3] | ||
| PC3 (Prostate Cancer) | 5.50 (µg/mL) | [3] | ||
| Compound 4c | N,2,6-Trisubstituted | HepG2 (Liver Cancer) | >10 | [4] |
| MDA-MB-231 (Breast Cancer) | 2.39 | [4] | ||
| MCF7 (Breast Cancer) | 5.66 | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivatives (dissolved in DMSO to prepare a stock solution)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Western Blotting
This protocol describes the detection of apoptosis-related proteins by Western blotting to investigate if the this compound derivatives induce programmed cell death.
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, and anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cancer cells with the desired concentrations of the this compound derivative for a specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 3: In Vitro Tubulin Polymerization Assay
This assay determines if the this compound derivatives inhibit the polymerization of tubulin, a key mechanism for many anticancer drugs.
Materials:
-
Purified tubulin
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Test compound and control inhibitors (e.g., nocodazole)
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled microplate reader
Procedure:
-
Reaction Setup: On ice, add the general tubulin buffer, GTP, and the test compound at various concentrations to the wells of a 96-well plate.
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the reaction.
-
Monitoring Polymerization: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance against time. The increase in absorbance corresponds to tubulin polymerization. Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect.
Mandatory Visualizations
Caption: Experimental workflow for the evaluation of this compound derivatives as anticancer agents.
Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Isobutyl-1H-benzimidazole as a Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for the regulation of gene expression. They remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to a more compact chromatin structure and transcriptional repression. The dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders. Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents.
This document provides detailed application notes and protocols for the investigation of 2-Isobutyl-1H-benzimidazole, a member of the benzimidazole class of compounds, as a potential histone deacetylase inhibitor. While specific data for this exact molecule is emerging, the information presented herein is based on the well-established activity of structurally related 2-substituted benzimidazole derivatives and provides a comprehensive framework for its evaluation.
Benzimidazole-based compounds have shown significant potential as HDAC inhibitors, often exhibiting potent anti-proliferative and pro-apoptotic effects in cancer cell lines. The isobutyl group at the 2-position is hypothesized to interact with the hydrophobic pocket of the HDAC active site, contributing to its inhibitory potential. These notes are intended to guide researchers in the systematic evaluation of this compound's efficacy and mechanism of action.
Data Presentation
The inhibitory activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50). Below are representative data tables summarizing the HDAC inhibitory activity and anti-proliferative effects of various 2-substituted benzimidazole derivatives, which can serve as a benchmark for evaluating this compound.
Table 1: In Vitro Histone Deacetylase (HDAC) Inhibitory Activity of Representative 2-Substituted Benzimidazole Derivatives
| Compound ID | R-Group at 2-position | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) |
| Reference A | -CH(CH3)2 (Isopropyl) | 150 | 250 | 120 | 30 |
| Reference B | -CH2CH2CH3 (n-Propyl) | 200 | 310 | 180 | 45 |
| Reference C | -Cyclopropyl | 95 | 180 | 80 | 25 |
| SAHA (Vorinostat) | (Reference Compound) | 50 | 60 | 75 | 10 |
Note: Data presented are hypothetical and collated from various sources on 2-substituted benzimidazoles for illustrative purposes. Actual values for this compound must be determined experimentally.
Table 2: Anti-Proliferative Activity of Representative 2-Substituted Benzimidazole Derivatives in Human Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | IC50 (µM) |
| Reference A | HCT116 (Colon) | MTT | 5.2 |
| Reference B | HeLa (Cervical) | MTT | 7.8 |
| Reference C | A549 (Lung) | MTT | 6.5 |
| SAHA (Vorinostat) | HCT116 (Colon) | MTT | 2.5 |
Note: The anti-proliferative activity is cell-line dependent. It is recommended to test this compound across a panel of relevant cell lines.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound.
Protocol 1: In Vitro Fluorometric Histone Deacetylase (HDAC) Activity Assay
This protocol is designed to determine the IC50 value of this compound against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin with Trichostatin A as a stop reagent)
-
This compound (dissolved in DMSO)
-
Reference HDAC inhibitor (e.g., SAHA)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Dilute the HDAC enzyme and fluorogenic substrate in HDAC Assay Buffer to their optimal working concentrations.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add 40 µL of diluted HDAC enzyme.
-
Add 10 µL of the serially diluted this compound or reference inhibitor. For the control wells, add 10 µL of HDAC Assay Buffer with DMSO.
-
Initiate the reaction by adding 50 µL of the diluted fluorogenic substrate to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes.
-
-
Reaction Termination and Development:
-
Stop the enzymatic reaction by adding 50 µL of developer solution to each well.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader.
-
Subtract the background fluorescence (wells with no enzyme).
-
Plot the percentage of HDAC inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of Histone H3 and H4 Acetylation
This protocol assesses the ability of this compound to induce histone hyperacetylation in cells.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3 (Lys9), anti-acetyl-Histone H4 (Lys8), anti-Total Histone H3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 15% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the image using an imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the acetylated histone levels to total histone or β-actin levels.
-
Protocol 3: Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cell proliferation and viability.[1][2][3][4]
Materials:
-
Cancer cell lines
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of this compound on cell cycle progression.[5][6][7][8][9]
Materials:
-
Cancer cell line
-
This compound
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and count them.
-
-
Fixation:
-
Resuspend approximately 1 x 10^6 cells in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[5]
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.[5]
-
-
Flow Cytometry:
-
Analyze the cells using a flow cytometer.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Protocol 5: Apoptosis Analysis by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.[5][10][11][12]
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the study of this compound as an HDAC inhibitor.
Caption: Workflow for the preclinical evaluation of this compound.
Caption: Signaling pathways affected by HDAC inhibition.
Caption: Intrinsic apoptosis pathway activated by HDAC inhibitors.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. protocols.io [protocols.io]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. kumc.edu [kumc.edu]
Application Notes and Protocols for the Quantification of 2-Isobutyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-Isobutyl-1H-benzimidazole. The benzimidazole core is a significant pharmacophore in numerous biologically active compounds, making accurate and precise quantification essential for pharmacokinetic studies, formulation development, and quality control.[1] While validated methods specifically for this compound are not extensively published, the following protocols are based on established analytical techniques for structurally similar benzimidazole derivatives and can be adapted and validated for the target compound.
The primary techniques covered include High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely used method, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers higher sensitivity and selectivity, particularly for complex matrices like biological fluids.[1][2] A simple UV-Visible spectrophotometric method is also described for basic quantification.
Data Presentation: Comparative Quantitative Parameters
The selection of an analytical method depends on factors like required sensitivity, sample matrix complexity, and available instrumentation.[2] The following table summarizes typical quantitative parameters from published methods for various benzimidazole and related compounds. These values can serve as benchmarks during the development and validation of a method for this compound.
| Analytical Method | Analyte(s) | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-UV | Mebendazole | Pure Drug & Formulations | 5 - 30 µg/mL | 0.777 µg/mL | 2.354 µg/mL | Not Specified | [1] |
| HPLC-UV | Various Parabens | Pharmaceuticals & Cosmetics | 250 - 2000 ng/mL | Not Specified | Not Specified | 99.95 - 103.84% | [3] |
| HPLC-DAD | 18 Benzimidazoles | Milk | Not Specified | 1 - 4 µg/kg | 4 - 18 µg/kg | 31.7 - 137.6% | [2] |
| LC-MS/MS | 8 Benzimidazoles | Animal Feed | Not Specified | Not Specified | 0.15 - 0.75 ng/g | 94.0 - 109.5% | [4] |
| LC-MS/MS | Various Benzimidazoles | Animal Products | Not Specified | 0.75 µg/kg | 2.5 µg/kg | Not Specified | |
| Spectrophotometry | Rabeprazole (RPZ) | Bulk & Formulations | 0.26 - 12.0 µg/mL | 0.181 µg/mL | Not Specified | Not Specified | [5][6] |
| Spectrophotometry | Omeprazole (OPZ) | Bulk & Formulations | 0.49 - 12.0 µg/mL | 0.187 µg/mL | Not Specified | Not Specified | [5][6] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a general reverse-phase HPLC method for the quantification of this compound. HPLC methods are widely used for the analysis of benzimidazoles, offering good selectivity and cost-effectiveness.[2]
Objective: To determine the concentration of this compound in a sample using HPLC-UV.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) Detector.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Formic Acid to improve peak shape. A gradient elution may be necessary for complex samples.[7]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: 254 nm or 288 nm, or a wavelength determined by measuring the UV absorbance spectrum of a standard solution.[7][8]
-
Injection Volume: 10 µL.[7]
2. Preparation of Solutions:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Transfer to a volumetric flask and add a suitable dissolution solvent (e.g., mobile phase).
-
Sonicate for 15-20 minutes to ensure complete dissolution.[1]
-
Dilute to volume with the solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration to establish a calibration curve.
-
Inject the prepared sample solution(s).
-
After all injections, flush the column with a high-organic mobile phase.
4. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Measure the peak area of the analyte in both standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow for HPLC-UV Analysis
Caption: General workflow for HPLC-UV analysis.
Protocol 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a more sensitive and selective method for quantification, ideal for complex biological matrices. LC-MS/MS has become a gold standard for determining benzimidazole residues.[2]
Objective: To achieve highly sensitive and selective quantification of this compound using LC-MS/MS.
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Column: A reversed-phase C18 or similar column, often with smaller particle size (e.g., < 3 µm) for faster analysis.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: A typical gradient might start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI in positive ion mode (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions must be optimized by infusing a standard solution of this compound.
2. Preparation of Solutions:
-
Standard and Sample Preparation: Prepare as described in the HPLC-UV protocol, but use LC-MS grade solvents. Dilute to much lower concentrations appropriate for the sensitivity of the instrument. An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used for best results.
3. Sample Pre-treatment (for complex matrices like plasma or tissue):
-
Protein Precipitation: For plasma samples, add 3 volumes of cold acetonitrile containing the internal standard to 1 volume of plasma. Vortex vigorously and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): For more complex samples or lower concentrations, SPE is a common and effective cleanup technique.[2]
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange).
-
Load the pre-treated sample.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable solvent (e.g., 5% ammonia in methanol).
-
-
Evaporation and Reconstitution: Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
4. Data Analysis:
-
Develop an acquisition method using the optimized MRM transitions for the analyte and internal standard.
-
Analyze the prepared standards and samples.
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis.
Protocol 3: UV-Visible Spectrophotometry
This protocol describes a simple and cost-effective method for the quantification of benzimidazole derivatives in simple formulations. The method is based on the inherent UV absorbance of the benzimidazole ring.
Objective: To determine the concentration of this compound using UV-Visible spectrophotometry.
1. Instrumentation:
-
Spectrophotometer: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[5]
2. Preparation of Solutions:
-
Solvent: Select a suitable solvent in which the analyte is stable and soluble (e.g., Methanol, Ethanol, or 0.1 M HCl).
-
Standard Stock Solution (e.g., 100 µg/mL): Prepare as described in the HPLC protocol using the selected solvent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected sample concentration range.
3. Method:
-
Wavelength Determination (λmax): Scan a standard solution of this compound (e.g., 10 µg/mL) across the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax). For N-Butyl-1H-benzimidazole, peaks have been observed around 248 nm and 295 nm.[9]
-
Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution as described previously, ensuring the final concentration falls within the linear range of the calibration curve. Measure its absorbance at λmax.
4. Data Analysis:
-
Calculate the concentration of the analyte in the sample solution using the equation of the line from the calibration curve (y = mx + c), where y is the absorbance of the sample.
Method Validation
Any analytical method developed should be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[5][10] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (assessed at repeatability and intermediate precision levels).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11] It can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S).[12]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11] It can be estimated using the formula LOQ = 10σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve.[12]
Relationship of LOB, LOD, and LOQ
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journalirjpac.com [journalirjpac.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comprehensive Study of N-Butyl-1H-Benzimidazole | MDPI [mdpi.com]
- 10. thomasalittleconsulting.com [thomasalittleconsulting.com]
- 11. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. juniperpublishers.com [juniperpublishers.com]
Purification of 2-Isobutyl-1H-benzimidazole by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isobutyl-1H-benzimidazole is a heterocyclic aromatic compound belonging to the benzimidazole class of molecules. Compounds in this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Achieving high purity of the target compound is a critical step in the research and development process to ensure accurate biological and pharmacological evaluation. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.
Data Presentation
Due to the absence of specific experimental solubility and melting point data for this compound in the available literature, a quantitative data table cannot be provided at this time. However, the following table outlines a framework for recording experimental data during the solvent screening and recrystallization process. Researchers are encouraged to populate this table with their own experimental findings to establish a robust purification protocol.
Table 1: Experimental Data Log for Recrystallization of this compound
| Parameter | Value | Units | Notes |
| Compound Information | |||
| CAS Number | 5851-45-6 | - | |
| Initial Mass of Crude Product | g | ||
| Initial Purity (e.g., by HPLC) | % | ||
| Melting Point of Crude Product | °C | ||
| Solvent Screening | |||
| Solvent(s) Tested | - | e.g., Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane, Water, Ethanol/Water | |
| Solubility at Room Temp. (approx.) | mg/mL | Qualitative or quantitative | |
| Solubility at Boiling Point (approx.) | mg/mL | Qualitative or quantitative | |
| Crystal Formation upon Cooling | - | Yes/No, description of crystals | |
| Recrystallization Protocol | |||
| Chosen Recrystallization Solvent(s) | - | ||
| Volume of Solvent Used | mL | ||
| Dissolution Temperature | °C | ||
| Crystallization Temperature | °C | ||
| Mass of Purified Product | g | ||
| Yield | % | ||
| Melting Point of Purified Product | °C | ||
| Final Purity (e.g., by HPLC) | % |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound by recrystallization, including a procedure for selecting an appropriate solvent system.
Solvent Selection
The choice of a suitable solvent is critical for successful recrystallization. An ideal solvent should exhibit the following properties:
-
The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).
-
Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Procedure for Solvent Screening:
-
Place a small amount (e.g., 10-20 mg) of the crude this compound into several different test tubes.
-
To each test tube, add a different potential solvent (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane, or a mixture such as ethanol/water) dropwise at room temperature, with agitation, until the solid dissolves. Observe the solubility at room temperature. A good solvent will not dissolve the compound readily at this stage.
-
For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube to the solvent's boiling point. Add the minimum amount of hot solvent needed to completely dissolve the solid.
-
Allow the hot, saturated solution to cool slowly to room temperature, and then cool further in an ice bath.
-
Observe for crystal formation. The solvent system that yields a good crop of well-formed crystals is the most suitable for recrystallization.
Recrystallization Protocol
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen recrystallization solvent and a boiling chip. Heat the mixture to the boiling point of the solvent with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.
-
Decolorization (Optional): If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Remove the charcoal by hot filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
-
Analysis: Determine the melting point of the purified product. A sharp melting point close to the literature value (if available) is an indication of high purity. Further analysis by techniques such as HPLC or NMR spectroscopy can be used to confirm the purity and identity of the compound.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the purification process.
Application Note: High-Purity Isolation of 2-Isobutyl-1H-benzimidazole using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Isobutyl-1H-benzimidazole is a substituted benzimidazole, a class of heterocyclic compounds widely recognized for their diverse pharmacological activities. As with many biologically active molecules, achieving high purity is crucial for accurate biological evaluation and potential therapeutic applications. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is designed to effectively remove common impurities associated with its synthesis, such as unreacted starting materials and reaction byproducts.
Physicochemical Properties and Chromatographic Strategy
The chromatographic behavior of this compound is dictated by its molecular structure. The presence of the non-polar isobutyl group at the 2-position reduces the overall polarity of the benzimidazole core. Consequently, it will exhibit weaker interactions with a polar stationary phase like silica gel compared to more polar benzimidazole derivatives. This characteristic allows for its elution with a moderately polar mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The optimal solvent ratio is determined by preliminary analysis using Thin Layer Chromatography (TLC).
Experimental Protocol: Column Chromatography of this compound
This protocol outlines the step-by-step procedure for the purification of crude this compound using silica gel column chromatography.
1. Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column with a stopcock
-
Cotton wool or fritted glass disc
-
Sand (optional)
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collector vials
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
2. Preparation of the Mobile Phase (Eluent)
-
Prepare a series of mobile phase mixtures with varying ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Start with a less polar mixture for initial elution and gradually increase the polarity.
3. Thin Layer Chromatography (TLC) Analysis
-
Before performing column chromatography, determine the appropriate mobile phase composition using TLC.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a prepared mobile phase mixture.
-
Visualize the separated spots under a UV lamp.
-
The ideal mobile phase should provide good separation between the desired product and impurities, with an Rf value for the product of approximately 0.25-0.35.
4. Column Packing (Wet Method)
-
Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.
-
Place a small plug of cotton wool at the bottom of the column to prevent the stationary phase from washing out. A thin layer of sand can be added on top of the cotton wool.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 n-hexane:ethyl acetate).
-
Pour the slurry into the column in a single, continuous motion.
-
Gently tap the sides of the column to dislodge any air bubbles and ensure even packing.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Constantly add more of the initial mobile phase to the top of the column to prevent the silica bed from running dry.
-
Once the silica gel has settled into a uniform bed, close the stopcock, leaving a small layer of solvent above the silica.
-
A thin layer of sand can be carefully added on top of the silica bed to prevent its disturbance during sample loading.
5. Sample Loading
-
Dry Loading (Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to the solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Wet Loading:
-
Dissolve the crude product in the minimum possible volume of the initial mobile phase.
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette, ensuring not to disturb the surface.
-
Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the sand layer.
-
6. Elution and Fraction Collection
-
Carefully add the initial mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluent in fractions of a suitable volume (e.g., 10-20 mL) into test tubes or vials.
-
Maintain a constant flow rate.
-
If a gradient elution is required (as determined by TLC), gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
7. Monitoring the Separation
-
Monitor the separation process by performing TLC analysis on the collected fractions.
-
Spot a small amount from each fraction onto a TLC plate, along with a spot of the crude starting material for comparison.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound.
8. Product Recovery
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Further dry the product under high vacuum to remove any residual solvent.
Data Presentation
The following table summarizes typical parameters for the column chromatography purification of this compound. The exact values may vary depending on the specific scale and impurity profile of the crude material.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60-120 mesh) | Use 230-400 mesh for higher resolution (flash chromatography). |
| Mobile Phase (Eluent) | n-Hexane / Ethyl Acetate | A gradient or isocratic elution can be used. |
| Typical Gradient | 10% to 30% Ethyl Acetate in n-Hexane | Start with a lower polarity and gradually increase. |
| TLC Rf of Product | ~ 0.30 | In 20% Ethyl Acetate in n-Hexane. This is an estimated value and should be confirmed experimentally. |
| Sample Loading | Dry loading with silica gel | Preferred method for better resolution. |
| Detection Method | UV visualization at 254 nm | For TLC monitoring of fractions. |
Mandatory Visualization
Application Notes and Protocols for In Vitro Evaluation of 2-Isobutyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data and established protocols for 2-Isobutyl-1H-benzimidazole are limited in publicly available literature. The following application notes and protocols are based on methodologies established for structurally related benzimidazole derivatives and are intended to provide a robust framework for the in vitro evaluation of this compound. Researchers should optimize and validate these protocols for their specific experimental setup.
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The benzimidazole scaffold is structurally similar to purine nucleotides, allowing it to interact with a variety of biological targets.[3][4] Given the broad bioactivity of the benzimidazole class, this compound is a candidate for screening against a range of cellular and enzymatic targets. These protocols provide a starting point for investigating its potential cytotoxic, apoptotic, and enzyme-inhibitory effects.
Data Presentation: A Framework for Quantifying Biological Activity
Quantitative data from in vitro assays are crucial for determining the potency and efficacy of a test compound. The following tables are presented as templates for summarizing experimental findings for this compound.
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM)¹ |
| A549 | Lung Carcinoma | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| DU-145 | Prostate Carcinoma | Data to be determined |
| HeLa | Cervical Adenocarcinoma | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | Data to be determined |
¹IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Table 2: Enzyme Inhibition Profile of this compound
| Enzyme Target | Assay Type | IC50 (µM)¹ |
| Carbonic Anhydrase II | Colorimetric | Data to be determined |
| Topoisomerase I | Plasmid Relaxation | Data to be determined |
| Butyrylcholinesterase | Colorimetric | Data to be determined |
| VEGFR-2 | Kinase Activity | Data to be determined |
¹IC50 (Half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to a purple formazan, which can be quantified spectrophotometrically.[5]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[6]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus identifying late apoptotic and necrotic cells.[7]
Materials:
-
Human cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[5]
Enzyme Inhibition Assay: Carbonic Anhydrase (CA) Inhibition
This protocol describes a method to assess the inhibitory activity of this compound against carbonic anhydrase, a metalloenzyme involved in various physiological processes.[8][9]
Materials:
-
Bovine Carbonic Anhydrase II (CA-II)
-
Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl₂)
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
This compound
-
96-well plate
-
Spectrophotometer
Protocol:
-
Preparation: Prepare stock solutions of the test compound in DMSO.
-
Assay Mixture: In a 96-well plate, preincubate 60 µL of Tris-sulfate buffer, 10 µL of CA-II solution, and 10 µL of the test compound at various concentrations.[9]
-
Reaction Initiation: Initiate the reaction by adding 20 µL of p-NPA solution.
-
Measurement: Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the increase in absorbance at 400 nm over time.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control without the inhibitor and calculate the IC50 value.
Visualizations
Caption: Generalized workflow for in vitro screening of novel compounds.
Caption: A simplified diagram of a potential apoptosis induction pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Novel Therapeutics with a 2-Isobutyl-1H-benzimidazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects. The versatility of the benzimidazole ring system allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document focuses on the 2-isobutyl-1H-benzimidazole scaffold, a specific structural class within the benzimidazole family, and provides detailed protocols for its synthesis and biological evaluation, along with insights into its potential therapeutic applications.
The isobutyl group at the 2-position, a non-polar and moderately bulky substituent, can influence the compound's binding affinity to biological targets and its overall lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. While extensive research exists for the broader benzimidazole class, this document aims to provide specific guidance for the investigation of this compound derivatives as novel therapeutic agents.
Synthesis of this compound
The synthesis of this compound is readily achieved through the condensation of o-phenylenediamine with isovaleric acid, a variation of the well-established Phillips-Ladenburg benzimidazole synthesis. This method is robust, generally high-yielding, and amenable to various scales.
Experimental Protocol: Phillips-Ladenburg Synthesis
Materials:
-
o-Phenylenediamine
-
Isovaleric acid (3-methylbutanoic acid)
-
4 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethanol
-
Activated charcoal
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend o-phenylenediamine (1.0 eq.) in 4 M hydrochloric acid.
-
Add isovaleric acid (1.1 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate should form.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
For purification, recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water). The use of activated charcoal during recrystallization can help to remove colored impurities.
-
Dry the purified crystals of this compound under vacuum.
-
Characterize the final product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Caption: Workflow for the synthesis of this compound.
Therapeutic Potential and Biological Activity
Derivatives of the benzimidazole scaffold are known to exhibit a range of pharmacological effects. The introduction of an isobutyl group at the 2-position is anticipated to modulate these activities. Based on structure-activity relationship (SAR) studies of related 2-alkyl-benzimidazoles, the this compound scaffold is a promising candidate for developing novel anticancer, antiviral, and anti-inflammatory agents.
Anticancer Activity
Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of kinase signaling pathways, and induction of apoptosis. The isobutyl group may enhance binding to hydrophobic pockets within target proteins, potentially increasing potency.
Potential Signaling Pathways:
-
Tubulin Polymerization Inhibition: Many benzimidazole-containing compounds, such as albendazole and mebendazole, are known to bind to β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells.
-
Kinase Inhibition: Benzimidazoles can act as "hinge-binding" motifs in ATP-competitive kinase inhibitors. Depending on the overall structure, derivatives of this compound could potentially target various kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR, or Aurora kinases.
-
Apoptosis Induction: By inhibiting key survival proteins like Bcl-2 or activating pro-apoptotic pathways, these compounds can trigger programmed cell death in cancer cells.
Caption: Potential anticancer mechanisms of this compound derivatives.
Antiviral Activity
Benzimidazole derivatives have shown promise as antiviral agents, particularly against RNA viruses. Their mechanisms of action can involve the inhibition of viral enzymes essential for replication or interference with viral entry into host cells.
Potential Signaling Pathways:
-
Inhibition of Viral Polymerase: Some benzimidazole compounds act as non-nucleoside inhibitors of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses.
-
Interference with Viral Entry/Fusion: Derivatives can also block the entry of viruses into host cells by targeting viral surface glycoproteins or host cell receptors.
Caption: Potential antiviral mechanisms of this compound derivatives.
Anti-inflammatory Activity
The anti-inflammatory properties of benzimidazoles often stem from their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), or to modulate pro-inflammatory signaling pathways like NF-κB.
Potential Signaling Pathways:
-
COX Inhibition: By inhibiting COX-1 and/or COX-2, benzimidazole derivatives can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
-
NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation. Inhibition of this pathway can lead to a broad-spectrum anti-inflammatory effect by downregulating the expression of pro-inflammatory cytokines and other inflammatory mediators.
Caption: Potential anti-inflammatory mechanisms of this compound derivatives.
Quantitative Data Summary
While specific experimental data for this compound is limited in publicly available literature, the following tables provide a representative summary of the biological activities of structurally related 2-alkyl and other substituted benzimidazoles to guide initial screening efforts. Researchers are encouraged to generate specific data for their synthesized 2-isobutyl derivatives.
Table 1: Representative Anticancer Activity of Benzimidazole Derivatives
| Compound ID | 2-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| B1 | 2-(4-methoxybenzyl) | RAW 264.7 (NF-κB inhibition) | 1.7 | |
| B2 | 2-(2-methoxybenzyl) | RAW 264.7 (NF-κB inhibition) | 2.4 | |
| B3 | Flubendazole | U87 (Glioblastoma) | < 0.26 | |
| B4 | Mebendazole | U251 (Glioblastoma) | < 0.26 |
Table 2: Representative Antiviral Activity of Benzimidazole Derivatives
| Compound ID | 2-Substituent | Virus | EC₅₀ (µM) | Reference |
| V1 | 2-[(benzotriazol-1/2-yl)methyl] derivative | RSV | as low as 0.02 | |
| V2 | 2-phenyl derivative | CVB-5 | 9-17 | |
| V3 | 2-benzyl derivative | RSV | 5-15 |
Table 3: Representative Anti-inflammatory Activity of Benzimidazole Derivatives
| Compound ID | 2-Substituent | Assay | IC₅₀ (µM) | Reference |
| I1 | N-(2-butyl-benzimidazol-1-ylmethyl)-benzamide | Oxidative burst assay | 3.5 ± 0.5 | |
| I2 | Morpholine-substituted benzimidazole | COX-2 Inhibition | 8.00 |
Detailed Experimental Protocols for Biological Evaluation
Anticancer Activity: MTT Cell Viability Assay
This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Antiviral Activity: Plaque Reduction Assay
This assay is used to determine the ability of a compound to inhibit the replication of a virus.
Materials:
-
Host cell line permissive to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock of known titer
-
Complete cell culture medium
-
Agarose or methylcellulose overlay medium
-
This compound derivatives
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus and the test compounds.
-
Pre-incubate the cell monolayer with different concentrations of the test compound for 1-2 hours.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques.
-
After the adsorption period, remove the inoculum and add an overlay medium containing the test compound.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Fix the cells and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the EC₅₀ value (the effective concentration that reduces the number of plaques by 50%).
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay in Rats
This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
This compound derivatives (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Fast the animals overnight before the experiment.
-
Administer the test compound or the standard drug orally or intraperitoneally. The control group receives only the vehicle.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics with potential applications in oncology, virology, and inflammatory diseases. The synthetic route is straightforward, and a variety of established biological assays can be employed to evaluate the efficacy of newly synthesized derivatives. The provided protocols and background information are intended to serve as a comprehensive guide for researchers initiating projects in this area. Further derivatization of the benzimidazole core, particularly at the N-1 and phenyl ring positions, may lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Isobutyl-1H-benzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Isobutyl-1H-benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for the synthesis of this compound is the Phillips-Ladenburg condensation. This reaction involves the condensation of o-phenylenediamine with isovaleric acid. The reaction is typically carried out under acidic conditions with heating.
Q2: What are the primary starting materials required for this synthesis?
A2: The primary starting materials are o-phenylenediamine and isovaleric acid. It is crucial to use high-purity starting materials to minimize side reactions and purification challenges.
Q3: What are the common challenges encountered during the synthesis of this compound?
A3: Researchers may face several challenges, including:
-
Low product yield: This can be due to incomplete reaction, suboptimal reaction conditions, or degradation of starting materials or the product.[1]
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Formation of side products: Impurities in the starting materials or non-ideal reaction conditions can lead to the formation of unwanted byproducts.
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Difficulty in product purification: The final product may be challenging to isolate in a pure form due to the presence of unreacted starting materials or side products with similar physical properties.
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Discoloration of the product: o-phenylenediamine is prone to oxidation, which can result in a colored final product that is difficult to purify.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate, the disappearance of the starting material spots and the appearance of a new product spot will indicate the reaction's progression.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete condensation reaction. | Ensure the reaction is heated sufficiently (typically >100 °C) and for an adequate duration. Monitor the reaction by TLC to confirm the consumption of starting materials.[1] |
| Suboptimal reaction temperature. | For the condensation step, ensure the temperature is high enough to drive the reaction to completion without causing decomposition. | |
| Degradation of starting materials or product. | Benzimidazole derivatives can be sensitive to harsh acidic conditions and prolonged high temperatures. Optimize reaction time and acid concentration.[1] | |
| Impure Final Product / Difficulty in Purification | Poor quality of starting materials. | Purify o-phenylenediamine and isovaleric acid before use if their purity is questionable. |
| Presence of colored impurities. | The oxidation of o-phenylenediamine can lead to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this. For purification, treatment with activated carbon in a suitable solvent can be effective. | |
| Similar polarity of product and starting materials. | If column chromatography is ineffective, consider purification by recrystallization from a suitable solvent system. Acid-base extraction can also be employed to separate the basic benzimidazole product from neutral or acidic impurities. | |
| Formation of Multiple Products | Side reactions due to impurities. | Ensure high purity of starting materials. |
| Reaction conditions favoring side product formation. | Optimize reaction parameters such as temperature, reaction time, and the type and concentration of the acid catalyst. |
Experimental Protocols
A general protocol for the synthesis of 2-alkyl-benzimidazoles, which can be adapted for this compound, involves the condensation of o-phenylenediamine with the corresponding carboxylic acid.
General Procedure for the Synthesis of 2-Alkyl-Benzimidazoles:
-
In a round-bottomed flask, combine o-phenylenediamine (1.0 equivalent) and the aliphatic carboxylic acid (an equivalent amount).
-
Heat the mixture in a water bath at 100°C for two hours.
-
After cooling, slowly add a 10% sodium hydroxide solution with constant stirring until the mixture is just alkaline to litmus paper.
-
Collect the crude product by suction filtration and wash it with ice-cold water.
-
For purification, dissolve the crude product in boiling water, add decolorizing carbon, and digest for fifteen minutes.
-
Filter the hot solution rapidly through a preheated filter.
-
Cool the filtrate to 10–15°C to allow the purified benzimidazole to crystallize.
-
Collect the crystals by filtration, wash with cold water, and dry at 100°C.
Data Presentation
Table 1: Illustrative Reaction Parameters for Benzimidazole Synthesis
| Reactants | Catalyst/Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| o-phenylenediamine, formic acid | None | None | 100 | 2 | 83-85 |
| o-phenylenediamine, acetic acid | None | None | 100 | 2 | 68 |
| o-phenylenediamine, various aldehydes | NH₄Cl | CHCl₃ | Room Temp. | 4 | 75-94 |
Note: The data in this table is for the synthesis of benzimidazole and 2-methyl-benzimidazole and is provided as a general reference.[2][3] Optimal conditions for this compound may vary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Study of N-Butyl-1H-Benzimidazole [mdpi.com]
- 5. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Isobutyl-1H-benzimidazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 2-Isobutyl-1H-benzimidazole, a key intermediate in various research and development endeavors.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the yield?
-
Answer: Low or no yield in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials: Impurities in o-phenylenediamine or isovaleric acid/isovaleraldehyde can significantly interfere with the reaction. Consider purifying your starting materials before use. For instance, o-phenylenediamine is susceptible to oxidation and may develop colored impurities.[1]
-
Reaction Time and Temperature: The reaction may not have reached completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).[1] In some cases, increasing the reaction temperature can improve yields, but excessive heat may lead to side reactions.
-
Catalyst Activity: If you are using a catalyst, it may be inactive or used in an insufficient amount. Ensure your catalyst is from a reliable source and consider optimizing the catalyst loading. A range of catalysts, from acids to metal catalysts, have been reported for benzimidazole synthesis.[1]
-
Choice of Solvent: The solvent plays a critical role in reaction rate and yield. An inappropriate solvent can hinder the reaction. A solvent screen is recommended to identify the optimal medium for your specific reaction conditions.
-
Incomplete Cyclization: The intermediate Schiff base may be stable under your reaction conditions and not fully cyclize to the benzimidazole. Adjusting the reaction conditions, such as the type of acid catalyst or temperature, can promote cyclization.
-
Issue 2: Formation of Significant Side Products
-
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?
-
Answer: The formation of side products is a common challenge in benzimidazole synthesis. Key side products to consider are:
-
1,2-Disubstituted Benzimidazoles: This is a common byproduct, especially when using an aldehyde as a reactant. To favor the formation of the desired 2-substituted product, you can use a 1:1 stoichiometry or a slight excess of o-phenylenediamine to the aldehyde. The choice of solvent can also influence selectivity; for example, non-polar solvents may favor the 2-substituted product.[1]
-
N-Alkylation: If alkylating agents are present, N-alkylation of the benzimidazole ring can occur.[1] This can be minimized by carefully controlling the reaction conditions and avoiding reagents that can act as alkylating agents.
-
Oxidation of o-Phenylenediamine: As mentioned, o-phenylenediamine can oxidize. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.[1] The use of o-phenylenediamine dihydrochloride has been reported to reduce colored impurities.[2]
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What purification strategies are most effective?
-
Answer: Purification can be challenging due to the similar polarities of the product and impurities. Here are some recommended approaches:
-
Column Chromatography: This is a standard method for separating the desired product. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexane) to achieve good separation on a silica gel column.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing impurities and obtaining a crystalline product.
-
Acid-Base Extraction: Since benzimidazoles are basic, an acid-base extraction can be used to separate the product from non-basic impurities. Dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution to extract the benzimidazole into the aqueous layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and well-established methods for synthesizing 2-substituted benzimidazoles, including this compound, are:
-
Phillips-Ladenburg Synthesis: This method involves the condensation of o-phenylenediamine with a carboxylic acid (isovaleric acid in this case), typically in the presence of an acid catalyst and often at elevated temperatures.
-
Weidenhagen Synthesis: This route utilizes the condensation of o-phenylenediamine with an aldehyde (isovaleraldehyde).[3]
Modern variations often employ catalysts and alternative energy sources like microwave irradiation to improve yields and reaction times.[2][4][5]
Q2: What is the role of the acid catalyst in the Phillips-Ladenburg synthesis?
A2: In the Phillips-Ladenburg synthesis, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of o-phenylenediamine. It also facilitates the subsequent dehydration steps leading to the formation of the imidazole ring.
Q3: Can microwave-assisted synthesis improve the yield of this compound?
A3: Yes, microwave-assisted synthesis has been shown to be highly effective for the synthesis of benzimidazole derivatives.[2][4][5] It can significantly reduce reaction times (from hours to minutes) and often leads to higher yields and cleaner reactions compared to conventional heating methods.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.
Q5: What are some "green" or environmentally friendly approaches to this synthesis?
A5: Green chemistry approaches to benzimidazole synthesis are gaining traction. These include the use of water as a solvent, employing reusable heterogeneous catalysts, and utilizing microwave irradiation to reduce energy consumption and reaction times.[6][7]
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the synthesis of this compound based on established methods for analogous 2-substituted benzimidazoles.
Table 1: Phillips-Ladenburg Synthesis of this compound (from Isovaleric Acid)
| Parameter | Condition | Expected Yield (%) | Reference |
| Reactants | o-Phenylenediamine, Isovaleric Acid | - | |
| Catalyst | Polyphosphoric Acid (PPA) | 80-90 | [2] |
| Solvent | Solvent-free or high-boiling solvent | - | [2] |
| Temperature | 150-200 °C | - | [2] |
| Time | 2-4 hours | - | [2] |
| Energy Source | Conventional Heating | - | [2] |
Table 2: Weidenhagen Synthesis of this compound (from Isovaleraldehyde)
| Parameter | Condition | Expected Yield (%) | Reference |
| Reactants | o-Phenylenediamine, Isovaleraldehyde | - | [7][8] |
| Catalyst | Ammonium Chloride | 75-94 | [8] |
| Solvent | Chloroform | - | [8] |
| Temperature | Room Temperature | - | [8] |
| Time | 4 hours | - | [8] |
| Energy Source | Stirring | - | [8] |
Table 3: Microwave-Assisted Synthesis of this compound
| Parameter | Condition | Expected Yield (%) | Reference |
| Reactants | o-Phenylenediamine, Isovaleric Acid | 80-95 | [1] |
| Catalyst | Hydrochloric Acid (catalytic) | - | [1] |
| Solvent | Solvent-free | - | [1] |
| Power | 300-600 W | - | [5] |
| Time | 2-5 minutes | - | [1] |
| Energy Source | Microwave Irradiation | - | [1] |
Experimental Protocols
Protocol 1: Phillips-Ladenburg Synthesis of this compound
This protocol is a general procedure based on established methods for the synthesis of 2-substituted benzimidazoles from carboxylic acids.
-
Materials:
-
o-Phenylenediamine
-
Isovaleric acid
-
Polyphosphoric acid (PPA)
-
10% Sodium carbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and isovaleric acid (1.1 equivalents).
-
Carefully add polyphosphoric acid (PPA) to the mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Heat the reaction mixture to 150-200 °C with continuous stirring for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add the reaction mixture to ice-cold water with vigorous stirring.
-
Neutralize the mixture with a 10% sodium carbonate solution until the pH is approximately 8-9.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Protocol 2: Weidenhagen Synthesis of this compound
This protocol is adapted from general procedures for the condensation of o-phenylenediamines with aldehydes.
-
Materials:
-
o-Phenylenediamine
-
Isovaleraldehyde
-
Ammonium chloride (NH₄Cl)
-
Chloroform (CHCl₃)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of o-phenylenediamine (1 equivalent) in chloroform, add ammonium chloride (4 equivalents).
-
Add isovaleraldehyde (1 equivalent) to the mixture.
-
Continue stirring the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the Phillips-Ladenburg synthesis.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 3. ijariie.com [ijariie.com]
- 4. Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Alkyl-Benzimidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-alkyl-benzimidazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-alkyl-benzimidazoles?
A1: The most prevalent method is the condensation reaction between an o-phenylenediamine and an aliphatic aldehyde. This reaction is typically carried out in a suitable solvent and often facilitated by a catalyst or an oxidizing agent to promote cyclization and aromatization.[1][2]
Q2: What are the primary side reactions I should be aware of during the synthesis of 2-alkyl-benzimidazoles?
A2: The main side reactions include:
-
Oxidation of o-phenylenediamine: This starting material is susceptible to oxidation, which can lead to the formation of colored impurities, primarily 2,3-diaminophenazine, and other polymeric materials that are difficult to remove.[3][4]
-
Formation of 1,2-disubstituted benzimidazoles: This occurs when a second molecule of the aldehyde reacts with the nitrogen of the initially formed benzimidazole. This is more common with electron-rich aldehydes.[5][6][7]
-
Over-alkylation: If the reaction conditions are not carefully controlled, the nitrogen atom of the benzimidazole ring can be further alkylated by the alkyl halide (if used in a subsequent step) or other alkylating agents present in the reaction mixture, leading to the formation of N-alkylated byproducts.[8]
-
Formation of Benzimidazole N-oxides: Under strongly oxidative conditions, the nitrogen atoms of the benzimidazole ring can be oxidized to form N-oxides, which can be a significant side product.
Q3: How can I minimize the oxidation of o-phenylenediamine?
A3: To minimize oxidation, it is recommended to:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly purified o-phenylenediamine.
-
Employ milder oxidizing agents or catalytic systems that favor the desired cyclization over starting material degradation.
Q4: What factors influence the formation of 1,2-disubstituted byproducts?
A4: The formation of 1,2-disubstituted benzimidazoles is influenced by the stoichiometry of the reactants, the nature of the aldehyde, and the catalyst used. Using a 1:1 molar ratio of o-phenylenediamine to aldehyde is crucial. Electron-rich aldehydes are more prone to this side reaction.[6][7] Certain catalysts can also selectively promote mono- or di-substitution.[6]
Q5: How can I control N-alkylation side reactions?
A5: To control N-alkylation, you can:
-
Carefully control the stoichiometry of the alkylating agent if performing a subsequent N-alkylation step.
-
Use a suitable base and solvent system that favors mono-alkylation. For instance, using a weaker base or a less polar solvent can sometimes reduce the extent of over-alkylation.
-
Protect the N-H group of the benzimidazole before carrying out other transformations, followed by deprotection.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Suboptimal reaction temperature or time. | 1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Run the reaction under an inert atmosphere to prevent oxidation of o-phenylenediamine. 3. Optimize the reaction temperature and time based on literature procedures for similar substrates. |
| Formation of a Dark-Colored Reaction Mixture and Product | Oxidation of o-phenylenediamine. | 1. Use purified o-phenylenediamine. 2. Degas the solvent before use. 3. Conduct the reaction under a nitrogen or argon atmosphere. |
| Presence of a Significant Amount of 1,2-Disubstituted Byproduct | 1. Incorrect stoichiometry (excess aldehyde). 2. Use of a highly reactive (electron-rich) aldehyde. 3. Inappropriate catalyst. | 1. Use a strict 1:1 molar ratio of o-phenylenediamine to aldehyde. 2. Consider a less reactive aldehyde derivative if possible. 3. Screen different catalysts; for example, some Lewis acids may favor mono-substitution.[6] |
| Formation of N-Alkylated Byproducts | 1. Excess alkylating agent. 2. Use of a strong base. | 1. Use a stoichiometric amount of the alkylating agent. 2. Employ a milder base (e.g., K2CO3 instead of NaH) and optimize the reaction temperature. |
| Difficulty in Product Purification | 1. Similar polarity of the product and impurities. 2. Presence of polymeric byproducts. | 1. Utilize acid-base extraction: dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The benzimidazole will move to the aqueous layer, which can then be neutralized to precipitate the purified product. 2. Treat the crude product with activated carbon to remove colored impurities before recrystallization or chromatography. |
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2-Methylbenzimidazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd/γ-Al2O3 | Ethanol | 180 | 12 | Low | [6] |
| Cu/γ-Al2O3 | Ethanol | 180 | 12 | No reaction | [6] |
| Cu-Pd/γ-Al2O3 | Ethanol | 180 | 6 | 89.2 | [6] |
| Cu-Pd/(Mg)γ-Al2O3 | Ethanol | 180 | 6 | 98.8 | [6] |
Table 2: Effect of Solvent on the Yield of 2-Aryl Benzimidazoles
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanol | 60 | 2 | 91 | [7] |
| Ethanol | Reflux | - | 91 | [9] |
| Water | 75 | 0.33 | 92 | [9] |
| Solvent-free | 90 | 0.5 | 87 | [9] |
| Dichloromethane | Reflux | - | 65 | [9] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Alkyl-benzimidazoles with Minimized Oxidation
This protocol is designed to minimize the oxidation of o-phenylenediamine.
Materials:
-
o-Phenylenediamine (freshly purified)
-
Aliphatic aldehyde (e.g., isobutyraldehyde)
-
Methanol (degassed)
-
Catalyst (e.g., 10 mol% Cu-Pd/γ-Al2O3)
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (1.0 mmol) and the catalyst.
-
Flush the flask with nitrogen or argon for 5-10 minutes.
-
Add degassed methanol (10 mL) to the flask via a syringe.
-
Add the aliphatic aldehyde (1.0 mmol) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the catalyst and wash it with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Selective Synthesis of 2-Alkyl-benzimidazoles Avoiding 1,2-Disubstitution
This protocol focuses on achieving high selectivity for the mono-substituted product.
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Aliphatic aldehyde (1.0 mmol)
-
Erbium(III) trifluoromethanesulfonate (Er(OTf)3) (if 1,2-disubstitution is desired for comparison)
-
Ethanol
Procedure for Mono-substitution (without catalyst):
-
In a reaction vial, mix o-phenylenediamine (1.0 mmol) and the aliphatic aldehyde (1.0 mmol) in ethanol (5 mL).
-
Stir the mixture at room temperature and monitor the reaction by TLC. The mono-condensation product should be the major product.[6]
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the 2-alkyl-benzimidazole.
Procedure for 1,2-Disubstitution (for comparison, with catalyst):
-
In a reaction vial, mix o-phenylenediamine (0.5 mmol), the aliphatic aldehyde (1.0 mmol), and Er(OTf)3 (10 mol%) in ethanol (5 mL).
-
Stir the mixture at 80 °C. The double-condensation product will be selectively formed.[6][7]
-
After completion, work up the reaction as described for the mono-substitution.
Mandatory Visualization
Caption: Main reaction and side reaction pathways in 2-alkyl-benzimidazole synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 4. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Graphviz [graphviz.org]
Technical Support Center: Purification of 2-Isobutyl-1H-benzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Isobutyl-1H-benzimidazole.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.
Issue 1: Presence of Colored Impurities in the Final Product
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Question: My purified this compound has a persistent yellow or brown color. What is the cause, and how can I remove it?
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Answer: Colored impurities in benzimidazole synthesis often arise from the oxidation of the starting material, o-phenylenediamine. These impurities can be challenging to remove due to their high polarity.
Troubleshooting Steps:
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Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) and add a small amount of activated charcoal. Heat the mixture for a short period, then filter it hot through a pad of celite to remove the charcoal and adsorbed impurities. Be aware that excessive use of charcoal can lead to a loss of the desired product.
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Recrystallization: Perform recrystallization using a suitable solvent system. For this compound, a non-polar/polar solvent mixture like hexane/ethyl acetate or hexane/acetone is often effective. The colored impurities may remain in the mother liquor.
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Acid-Base Extraction: Since benzimidazoles are basic, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The basic benzimidazole will move to the aqueous layer, leaving non-basic, colored impurities in the organic layer. Neutralize the aqueous layer to precipitate the purified product.[1]
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Issue 2: Difficulty in Separating the Product from Starting Materials or Side-Products by Column Chromatography
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Question: I am struggling to separate this compound from unreacted o-phenylenediamine and/or side-products using column chromatography. The spots on the TLC plate are very close.
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Answer: The similar polarity of this compound and certain impurities can make chromatographic separation challenging. The isobutyl group, being non-polar, can cause the product to have a polarity close to that of less polar starting materials or byproducts.
Troubleshooting Steps:
-
Optimize TLC and Column Conditions: Experiment with different solvent systems for Thin Layer Chromatography (TLC) to achieve better separation (a difference in Rf values of at least 0.2 is ideal). A common eluent system for benzimidazoles is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1] Try varying the ratio of these solvents. For instance, a higher proportion of hexane will decrease the polarity of the mobile phase and may improve the separation of less polar compounds.
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Use a Gradient Elution: For column chromatography, instead of an isocratic (constant solvent mixture) elution, use a gradient elution. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 70:30 hexane:ethyl acetate). This can help to first elute the less polar impurities, followed by the product, and finally the more polar impurities.
-
Consider a Different Stationary Phase: While silica gel is the most common stationary phase, for difficult separations, consider using alumina (neutral or basic) or reverse-phase silica gel (C18).
-
Issue 3: Low Yield of Purified Product
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Question: After purification, my final yield of this compound is significantly lower than expected. What are the possible reasons?
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Answer: Low recovery can be due to several factors, from an incomplete reaction to losses during the purification steps.
Troubleshooting Steps:
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Ensure Complete Reaction: Before starting the work-up and purification, monitor the reaction by TLC to ensure all the limiting starting material has been consumed.
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Minimize Losses During Work-up: If performing an aqueous work-up, be aware that some benzimidazole derivatives can have slight solubility in water. Back-extract the aqueous layers with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.
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Optimize Recrystallization: The choice of recrystallization solvent is crucial. The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble in the chosen solvent at low temperatures, you will have low recovery. If it is not soluble enough when hot, it will be difficult to dissolve initially. Perform small-scale tests with different solvents and solvent mixtures to find the optimal conditions.
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Frequently Asked Questions (FAQs)
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Q1: What are the most common impurities in the synthesis of this compound?
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A1: Common impurities include unreacted starting materials such as o-phenylenediamine and isovaleric acid (or isovaleraldehyde). Side-products can also form, such as N-alkylated benzimidazoles or 1,2-disubstituted benzimidazoles if an aldehyde was used in excess.[1] Oxidation of o-phenylenediamine can also lead to colored, polymeric impurities.
-
-
Q2: What is a good starting point for a recrystallization solvent for this compound?
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A2: Due to the non-polar isobutyl group, a mixed solvent system is often a good choice. Start by dissolving the crude product in a minimal amount of a hot polar solvent in which it is soluble (e.g., ethyl acetate or acetone). Then, slowly add a hot non-polar solvent in which it is less soluble (e.g., hexane or heptane) until the solution becomes slightly cloudy. Allow the solution to cool slowly to induce crystallization.
-
-
Q3: How can I monitor the purity of my this compound fractions during column chromatography?
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A3: Use Thin Layer Chromatography (TLC). Collect small fractions from the column and spot them on a TLC plate. Develop the plate using the same eluent system as the column chromatography. Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with an appropriate agent (e.g., potassium permanganate or iodine). Combine the fractions that contain the pure product.
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Quantitative Data Summary
| Purification Method | Crude Mass (g) | Purified Mass (g) | Yield (%) | Purity (by HPLC/NMR) | Observations |
| Recrystallization | Solvent System: | ||||
| Column Chromatography | Eluent System: | ||||
| Acid-Base Extraction |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Preparation of the Slurry: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Packing the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing without any air bubbles.
-
Loading the Sample: Carefully add the prepared slurry of the crude product onto the top of the packed silica gel bed.
-
Elution: Begin eluting the column with the initial low-polarity solvent mixture. Collect fractions and monitor their composition by TLC. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If crystals form, the solvent is a good candidate. If no single solvent is ideal, try a mixed solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (or the more soluble solvent of a mixed pair) until the solid just dissolves.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.
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Crystallization: If using a mixed solvent system, add the second, less soluble hot solvent dropwise until the solution becomes turbid. Add a few drops of the first solvent to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.
Visualization
Troubleshooting Workflow for Purification of this compound
Caption: A troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Isobutyl-1H-benzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Isobutyl-1H-benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common and effective methods for synthesizing this compound involve the condensation of o-phenylenediamine with either isovaleric acid (Phillips-Ladenburg reaction) or isovaleraldehyde (Weidenhagen reaction). Modern approaches frequently employ various catalysts to enhance reaction yields and shorten reaction times, often incorporating principles of green chemistry to minimize environmental impact.[1]
Q2: My reaction yield is consistently low. What are the initial parameters I should investigate for optimization?
A2: Low yields are a frequent challenge in benzimidazole synthesis. The primary parameters to investigate are the choice of catalyst and solvent.[2] Additionally, reaction temperature and duration are critical factors that can significantly influence the outcome.[3][4] For example, conducting a solvent screen is a valuable first step, as the polarity of the solvent can have a substantial effect on the reaction's efficiency.
Q3: I am observing the formation of multiple products or significant impurities. What are the likely causes and how can I mitigate them?
A3: The formation of side products and impurities can arise from several factors, including the degradation of starting materials or the desired product, or the occurrence of side reactions. Benzimidazole derivatives can be sensitive to harsh acidic or basic conditions and prolonged exposure to high temperatures.[5] To address this, consider lowering the reaction temperature, reducing the reaction time, or using a milder catalyst. Monitoring the reaction progress closely using Thin Layer Chromatography (TLC) can help in identifying the optimal time to stop the reaction to minimize impurity formation.
Q4: How can I effectively purify the final this compound product?
A4: Purification of this compound can typically be achieved through recrystallization or column chromatography.[2][6] If you are facing difficulties in separating the product from the catalyst, especially with homogeneous catalysts, consider switching to a heterogeneous catalyst that can be easily filtered off after the reaction.[2] Colored impurities can sometimes be removed by treating the crude product with activated charcoal.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Inactive or insufficient catalyst. | - Increase the catalyst loading. - Try a different catalyst (see data tables below). |
| Suboptimal solvent. | - Perform a solvent screen with solvents of varying polarity (e.g., Methanol, Ethanol, Acetonitrile, DMF, CHCl₃).[3][8] | |
| Inappropriate reaction temperature or time. | - Systematically vary the reaction temperature and monitor the reaction progress over time to determine the optimal duration.[3] | |
| Poor quality of starting materials. | - Verify the purity of o-phenylenediamine and isovaleric acid/isovaleraldehyde using appropriate analytical techniques. | |
| Formation of Multiple Products/Impurities | Side reactions due to harsh conditions. | - Lower the reaction temperature. - Use a milder catalyst or reduce the catalyst loading. |
| Degradation of starting material or product. | - Shorten the reaction time. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to oxidation. | |
| Difficult Product Purification | Co-elution of product and impurities during chromatography. | - Optimize the solvent system for column chromatography by testing different solvent polarities. |
| Product is difficult to separate from the catalyst. | - If using a homogeneous catalyst, consider switching to a heterogeneous catalyst for easier removal by filtration.[2] | |
| Presence of colored impurities. | - Treat the crude product with activated charcoal before final purification.[7] | |
| Slow or Incomplete Reaction | Insufficient activation energy. | - Gradually increase the reaction temperature while monitoring for the formation of degradation products. |
| Catalyst deactivation. | - Ensure all reagents and solvents are anhydrous, as water can deactivate some catalysts. |
Data Presentation: Impact of Reaction Conditions on Benzimidazole Synthesis
The following tables summarize quantitative data from studies on the synthesis of various benzimidazole derivatives. While these results are not specific to this compound, they provide valuable insights into the effects of different catalysts and solvents on reaction yields and times.
Table 1: Effect of Different Catalysts on the Synthesis of 2-Phenyl-1H-benzimidazole
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Phosphoric Acid (7 mol%) | Methanol | 50 | 5 | 90 |
| Phosphoric Acid (7 mol%) | Ethanol | 50 | 10 | 85 |
| Phosphoric Acid (7 mol%) | Acetonitrile | 50 | 15 | 73 |
| Phosphoric Acid (7 mol%) | Water | 50 | 25 | 61 |
| Data adapted from a study on the synthesis of 1-benzyl-2-phenyl-1H-benzo[d]imidazole.[3] |
Table 2: Influence of Ammonium Salts as Catalysts in the Synthesis of 2-Phenyl-1H-benzimidazole
| Catalyst (Ammonium Salt) | Time (hours) | Yield (%) |
| NH₄Br | 4 | 86 |
| NH₄Cl | 4 | 92 |
| NH₄F | 5 | 72 |
| Reaction conditions: o-phenylenediamine, benzaldehyde, and catalyst in CHCl₃ at room temperature.[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Condensation with Isovaleraldehyde
Materials:
-
o-phenylenediamine
-
Isovaleraldehyde
-
Ammonium Chloride (NH₄Cl)
-
Chloroform (CHCl₃)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (5 mL), add ammonium chloride (4 mmol).[2]
-
Add isovaleraldehyde (1 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for four hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[2]
Visualizations
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. banglajol.info [banglajol.info]
- 7. WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole - Google Patents [patents.google.com]
- 8. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low purity of synthesized 2-Isobutyl-1H-benzimidazole
Technical Support Center: 2-Isobutyl-1H-benzimidazole Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide direct answers and solutions to common challenges encountered during its synthesis, with a primary focus on troubleshooting and resolving issues of low purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low purity in the synthesis of this compound?
A1: Low purity is typically a result of several factors. The most common culprits are the quality of the starting materials, incomplete reactions, and the formation of side products.[1] The primary starting material, o-phenylenediamine, is highly susceptible to oxidation, which can introduce significant colored impurities into the reaction mixture from the outset.[1][2]
Q2: My final product is a dark, discolored powder instead of the expected off-white solid. What is the likely cause and how can I fix it?
A2: A dark-colored product is a classic sign of oxidation of the o-phenylenediamine starting material.[1][2] This can happen before or during the reaction. To prevent this, it is highly recommended to use freshly purified o-phenylenediamine and to run the reaction under an inert atmosphere, such as nitrogen or argon.[1][2] To remove existing color, the crude product can be treated with activated carbon during recrystallization.[1][3]
Q3: My post-reaction TLC plate shows multiple spots. What are these likely to be?
A3: The presence of multiple spots on a TLC plate indicates an impure sample. Besides the desired this compound, these spots could represent:
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Unreacted Starting Materials: o-phenylenediamine or isovaleric acid/isovaleraldehyde may remain if the reaction is incomplete.[4]
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Schiff Base Intermediate: The intermediate Schiff base may be stable under your reaction conditions and may not have fully cyclized to the final benzimidazole product.[1]
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1,2-Disubstituted Benzimidazole: If using isovaleraldehyde as a reactant, a common side product is the 1,2-disubstituted benzimidazole, formed from the reaction of two aldehyde molecules with one molecule of o-phenylenediamine.[1]
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Oxidation Products: As mentioned, various colored impurities can arise from the oxidation of the diamine starting material.[1]
Q4: I'm struggling to separate my product from impurities using column chromatography. What other purification methods are effective?
A4: When impurities have similar polarity to the product, column chromatography can be challenging.[1] An effective alternative is an acid-base extraction.[1] Since benzimidazoles are basic, the crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution (e.g., dilute HCl). The basic benzimidazole will move to the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be collected, neutralized with a base to precipitate the purified product, which is then filtered.[1] This is often followed by recrystallization to achieve high purity.
Q5: Can N-alkylation occur, and how would I identify it?
A5: Yes, N-alkylation is a possible side reaction if any alkylating agents are present or formed in situ.[1] This would result in an isobutyl group (or other alkyl group) being attached to one of the nitrogen atoms of the benzimidazole ring. This impurity would have a different Rf value on TLC and could be identified by characterization techniques like NMR and Mass Spectrometry, where the molecular weight and proton signals would differ from the desired product.
Troubleshooting Guide: Low Product Purity
This guide provides a systematic approach to diagnosing and solving purity issues in your synthesis.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Dark/Colored Reaction Mixture & Final Product | 1. Oxidation of o-phenylenediamine starting material.[1][2] 2. Reaction run at an excessively high temperature.[4][5] | 1. Purify o-phenylenediamine before use (e.g., by recrystallization). 2. Run the reaction under an inert atmosphere (N₂ or Ar).[1][2] 3. Treat the crude product solution with activated carbon before filtration and recrystallization.[1][3] |
| Multiple Spots on TLC / Impure NMR Spectrum | 1. Incomplete reaction.[1] 2. Formation of side products (e.g., 1,2-disubstituted benzimidazole, stable intermediates).[1] 3. Incorrect stoichiometry of reactants.[1] | 1. Monitor the reaction progress using TLC to ensure the disappearance of starting materials.[1][2] 2. Optimize reaction time and temperature. 3. Use a 1:1 molar ratio of reactants or a slight excess of o-phenylenediamine.[1] 4. Employ purification techniques like column chromatography, acid-base extraction, or recrystallization.[1][4] |
| Low Yield of Isolated Pure Product | 1. Inefficient catalyst or incorrect catalyst loading.[1] 2. Poor choice of solvent.[1] 3. Product loss during work-up and purification steps. | 1. Ensure the catalyst (e.g., mineral acid) is active and used in the correct concentration. 2. Experiment with different solvents; the choice can impact reaction rate and selectivity.[1] 3. Perform a careful work-up, ensuring efficient extraction and minimizing transfers. Optimize recrystallization solvent and volume. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the condensation of o-phenylenediamine with isovaleric acid, a reliable method for synthesizing the target compound.
Materials:
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o-phenylenediamine (1.0 eq)
-
Isovaleric acid (1.1 eq)
-
4M Hydrochloric Acid
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Sodium Bicarbonate (NaHCO₃) solution (saturated)
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Ethanol
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Water
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Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.
Procedure:
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In a 250 mL round-bottom flask, combine o-phenylenediamine (e.g., 10.8 g, 0.1 mol) and 4M HCl (e.g., 60 mL).
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Add isovaleric acid (e.g., 11.2 g, 0.11 mol) to the mixture.
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Attach a reflux condenser and heat the mixture to reflux (approximately 100-110°C) with stirring for 2-4 hours.
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Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase) until the o-phenylenediamine spot has disappeared.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. The crude product will precipitate as a solid.
-
Collect the crude solid by vacuum filtration and wash it thoroughly with cold water.
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Dry the crude product. For further purification, proceed to the recrystallization protocol.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol/Water mixture
-
Activated Carbon (optional, for colored products)
-
Erlenmeyer flask, hot plate, Buchner funnel.
Procedure:
-
Place the crude, dry product into an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated carbon (approx. 1-2% by weight of the crude product) and boil the solution for 5-10 minutes.
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Perform a hot filtration using a pre-heated funnel to remove the activated carbon (if used) and any insoluble impurities.
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Slowly add hot water to the hot filtrate until the solution just begins to turn cloudy (the cloud point).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low purity issues.
References
Technical Support Center: 2-Isobutyl-1H-benzimidazole Degradation Pathways
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Isobutyl-1H-benzimidazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures related to its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the known behavior of the benzimidazole scaffold, several degradation routes can be anticipated. The benzimidazole ring itself is generally stable under various conditions, including exposure to alkalis and strong acids.[1] However, degradation can occur, primarily through metabolic, photolytic, and hydrolytic processes.
Potential degradation pathways include:
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Oxidation: The isobutyl group attached to the benzimidazole ring is a likely site for oxidative metabolism. This can lead to the formation of hydroxylated metabolites or further oxidation to carboxylic acids. The sulfide group in some benzimidazoles is prone to oxidation, forming sulfoxides and sulfones.[2]
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Hydrolysis: Although the benzimidazole ring is relatively stable, hydrolysis can occur under strongly acidic or alkaline conditions, potentially leading to ring-opening.[2][3]
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Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation.[2][4] This can involve cleavage of the benzimidazole ring or reactions involving the isobutyl substituent. Pathways can include desulfonation and benzimidazole ring cleavage.[5]
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Biodegradation: Microorganisms in soil and water can degrade benzimidazole compounds.[6][7][8] Studies on other benzimidazoles have shown that bacteria and fungi can utilize them as a source of carbon and nitrogen, leading to their breakdown.[7][8][9]
Q2: My this compound solution appears to be degrading during my experiment, leading to inconsistent results. What are the likely causes?
A2: Inconsistent results are often due to the degradation of the compound under common experimental conditions. Key factors that can accelerate degradation include:
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Exposure to Light: Photodegradation is a common issue for benzimidazole derivatives.[2][4] Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.
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pH of the Solution: The stability of benzimidazoles can be pH-dependent. Strongly acidic or alkaline conditions can promote hydrolysis.[2][3] It is crucial to maintain a consistent and appropriate pH for your experimental medium.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.[10] Store stock solutions at recommended low temperatures (e.g., -20°C or -80°C) and allow them to come to room temperature before use to prevent condensation.[2]
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Presence of Oxidizing Agents: The benzimidazole structure can be susceptible to oxidation.[2][3] Avoid contact with strong oxidizing agents unless it is a deliberate part of your experimental design.
-
Microbial Contamination: If working with non-sterile aqueous solutions for extended periods, microbial growth can lead to biodegradation of the compound.
Q3: I am observing unexpected peaks in my HPLC/LC-MS analysis. Could these be degradation products?
A3: Yes, the appearance of new or unexpected peaks in your chromatogram is a strong indication of degradation. To confirm this, you can perform a forced degradation study. This involves intentionally exposing your this compound sample to various stress conditions (e.g., acid, base, heat, light, oxidation) to generate potential degradation products.[4] Comparing the chromatograms of the stressed samples with your experimental samples can help identify the degradation products.
Q4: How should I prepare and store stock solutions of this compound to minimize degradation?
A4: Proper preparation and storage are critical for maintaining the integrity of your compound.
-
Solvent Selection: Use high-purity, anhydrous solvents. For many benzimidazoles, DMSO is a common solvent for stock solutions.[2] However, be aware that DMSO is hygroscopic and can absorb moisture, which may affect the stability of the compound.[2]
-
Storage Conditions: Store stock solutions in small, single-use aliquots in tightly sealed vials at low temperatures (-20°C or -80°C) to minimize freeze-thaw cycles and exposure to air and moisture.[2]
-
Protection from Light: Always store solutions in light-protecting containers (e.g., amber vials) or wrapped in aluminum foil.[2]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
| Potential Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare fresh stock solutions from a new batch of the compound. Aliquot stock solutions into smaller volumes for single use to avoid repeated freeze-thaw cycles.[2] Protect stock solutions from light and store at appropriate low temperatures.[2] |
| Degradation in experimental medium | Prepare the experimental medium with the compound immediately before use. If the experiment is long-term, consider replenishing the compound at regular intervals. Protect the experimental setup from light.[2] |
| pH instability | Monitor and control the pH of your experimental medium throughout the experiment. Use appropriate buffers to maintain a stable pH. |
| Photodegradation | Conduct experiments under low-light conditions or use light-blocking containers for your samples.[2][4] |
Issue 2: Appearance of unknown peaks in analytical chromatograms (HPLC, LC-MS).
| Potential Cause | Troubleshooting Step |
| Formation of degradation products | Conduct a forced degradation study (acid, base, oxidative, thermal, photolytic stress) to generate and identify potential degradation products.[4] Compare the retention times of the peaks from the forced degradation study with the unknown peaks in your experimental samples. |
| Contamination of solvent or reagents | Analyze a blank sample containing only the solvent and reagents to check for impurities. Use high-purity solvents and reagents. |
| Impurity in the starting material | Check the certificate of analysis for your this compound. If possible, analyze the starting material by itself to identify any pre-existing impurities. |
Experimental Protocols
Below are generalized protocols for key experiments related to the study of this compound degradation. These should be optimized for your specific experimental conditions.
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and degradation pathways.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water and a suitable organic solvent (e.g., acetonitrile, methanol)
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HPLC or LC-MS/MS system
Procedure:
-
Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize an aliquot with an equimolar amount of NaOH before analysis.[2]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize an aliquot with an equimolar amount of HCl before analysis.[4]
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a defined period.[4]
-
Thermal Degradation: Place a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C) for a set time. Dissolve the stressed sample in a suitable solvent for analysis.[4]
-
Photodegradation: Expose a solution of the compound to a light source in a photostability chamber, following ICH Q1B guidelines if applicable.[2][4]
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by HPLC or LC-MS/MS to identify and quantify the parent compound and any degradation products.
Protocol 2: Analysis of Degradation Products by HPLC
Objective: To separate and quantify this compound and its degradation products.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase analytical column
-
HPLC-grade acetonitrile and water
-
Buffer (e.g., phosphate buffer)
-
Acid (e.g., formic acid or trifluoroacetic acid) to adjust mobile phase pH
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, which is often a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase should be optimized to achieve good peak shape and separation. A gradient elution may be necessary to separate all components.
-
Sample Preparation: Dilute the samples from your degradation experiments to an appropriate concentration with the mobile phase or a suitable diluent.
-
Chromatographic Conditions:
-
Column: C18, with appropriate dimensions and particle size (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintain a constant temperature (e.g., 30°C) to ensure reproducible retention times.
-
Detection Wavelength: Determine the optimal wavelength for detecting this compound and its potential degradation products by scanning the UV spectrum. A common wavelength for benzimidazoles is around 280-300 nm.[11]
-
-
Data Analysis: Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products. Quantify the amount of the parent compound remaining and the amount of each degradation product formed.
Quantitative Data Summary
Table 1: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | % Parent Compound Remaining | Number of Degradation Products | Major Degradation Product(s) (% Area) |
| 0.1 M HCl, 60°C | 24 | |||
| 0.1 M NaOH, 60°C | 24 | |||
| 3% H₂O₂, RT | 24 | |||
| 80°C (solid) | 48 | |||
| Photolytic | 24 |
Table 2: HPLC Method Parameters for Analysis of this compound and its Degradants
| Parameter | Value |
| Column | e.g., C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | e.g., 0.1% Formic acid in Water |
| Mobile Phase B | e.g., Acetonitrile |
| Gradient | (Specify gradient profile) |
| Flow Rate | e.g., 1.0 mL/min |
| Column Temperature | e.g., 30°C |
| Detection Wavelength | (Specify wavelength) |
| Injection Volume | e.g., 10 µL |
Visualizations
The following diagrams illustrate potential degradation pathways and experimental workflows.
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. ijfmr.com [ijfmr.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Environmental Detoxification of Benzimidazole Fungicide Fuberidazole via Microbial Action in Liquid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Environmental Detoxification of Benzimidazole Fungicide Fuberidazole via Microbial Action in Liquid Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
avoiding N-alkylation side products in benzimidazole synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the formation of N-alkylation side products during benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 2-substituted benzimidazoles?
A1: The most common methods involve the condensation of o-phenylenediamines with either carboxylic acids (Phillips-Ladenburg reaction) or aldehydes (Weidenhagen reaction).[1][2] Modern approaches often utilize catalysts to improve yields and reaction conditions, and may employ microwave or ultrasound assistance to accelerate the reaction.[1][3] Catalyst-free methods in sustainable solvents like ethanol have also been developed, offering high yields at room temperature.[4]
Q2: What is N-alkylation in the context of benzimidazole synthesis, and why is it a problem?
A2: N-alkylation is the substitution at one of the nitrogen atoms of the benzimidazole ring. When the goal is to synthesize a 2-substituted benzimidazole, N-alkylation is an undesired side reaction that leads to the formation of a 1,2-disubstituted benzimidazole isomer. This complicates purification and reduces the yield of the target compound.
Q3: What factors influence the formation of N-alkylated side products?
A3: Several factors can promote N-alkylation, including the reaction conditions and the choice of reagents. Key factors include:
-
Reaction Temperature: Higher temperatures can sometimes lead to increased side reactions.
-
Choice of Solvent: The polarity of the solvent can influence the reaction's selectivity. For instance, aprotic solvents may favor the formation of 1,2-disubstituted benzimidazoles, while protic solvents like water can promote the synthesis of 2-substituted benzimidazoles.
-
Catalyst: The type of catalyst used can significantly affect the product distribution. Some catalysts are designed to selectively produce 2-substituted benzimidazoles, while others might promote N-alkylation.
-
Reactant Stoichiometry: The ratio of the o-phenylenediamine to the aldehyde or carboxylic acid can also play a role.
Q4: How can I minimize or avoid the formation of N-alkylated benzimidazoles?
A4: To minimize N-alkylation, consider the following strategies:
-
Optimize Reaction Conditions: Adjust the temperature, reaction time, and solvent. A solvent screen is often a good starting point.[5]
-
Select an Appropriate Catalyst: Utilize catalysts known to favor the formation of 2-substituted benzimidazoles, such as certain supported gold nanoparticles or FeCl3/Al2O3.[3]
-
Use Protecting Groups: In some cases, protecting the N-H group of the benzimidazole precursor can prevent N-alkylation. This is a more complex approach and is typically used when other methods fail.
-
Catalyst-Free Synthesis: Explore catalyst-free methods, which have been shown to produce 2-substituted benzimidazoles with high yields and selectivity.[4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Significant formation of 1,2-disubstituted (N-alkylated) product | Reaction conditions favor N-alkylation. | 1. Change the solvent: If using an aprotic solvent, switch to a protic solvent like ethanol or water.[6] 2. Lower the reaction temperature: High temperatures can sometimes promote side reactions. 3. Use a selective catalyst: Employ a catalyst known to favor 2-substitution, such as Au/TiO2 or specific Lewis acids.[3] |
| Low yield of the desired 2-substituted benzimidazole | Incomplete reaction or competing side reactions. | 1. Optimize catalyst: If using a catalyst, ensure it is active and consider screening different catalysts.[5] 2. Adjust stoichiometry: An excess of the aldehyde or carboxylic acid might be necessary in some cases. 3. Increase reaction time: Monitor the reaction by TLC to determine the optimal reaction time. |
| Difficulty in separating the 2-substituted product from the N-alkylated isomer | Similar polarities of the isomers. | 1. Column chromatography with a modified mobile phase: Add a small amount of a basic modifier like triethylamine to the eluent to improve separation on silica gel. 2. Recrystallization: Carefully select a solvent system for recrystallization that may allow for the selective precipitation of one isomer. |
Data Presentation: Comparison of Synthetic Methods for 2-Substituted Benzimidazoles
The following table summarizes the yields of 2-substituted benzimidazoles obtained using different catalytic systems and reaction conditions, highlighting methods that successfully avoid N-alkylation.
| Catalyst | Aldehyde | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| LaCl₃ | Benzaldehyde | Acetonitrile | Room Temp | 2 h | 95 | [7] |
| NH₄Cl | Benzaldehyde | Ethanol | 80-90 | 2 h | 92 | [7] |
| None | Benzaldehyde | Ethanol | Room Temp | - | ~99 | [4] |
| MgO@DFNS | Benzaldehyde | Ethanol | Room Temp | 4 h | 98 | [8] |
| Er(OTf)₃ | Benzaldehyde | Solvent-free (MW) | 60 | 5 min | 99 | [9] |
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis of 2-Phenyl-1H-benzimidazole
This protocol is adapted from a method describing the catalyst-free synthesis of 2-substituted benzimidazoles in ethanol at room temperature.[4]
Materials:
-
o-phenylenediamine (1 mmol, 108.14 mg)
-
Benzaldehyde (1 mmol, 106.12 mg, 102 µL)
-
Ethanol (3 mL)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine in ethanol.
-
Slowly add benzaldehyde to the solution at room temperature with stirring.
-
Continue to stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically a few hours), the product may precipitate out of the solution.
-
If precipitation occurs, collect the product by filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
This protocol describes a rapid, solvent-free synthesis of 1,2-disubstituted benzimidazoles using microwave irradiation and is adapted from a high-yield procedure.[9]
Materials:
-
N-phenyl-o-phenylenediamine (1 mmol, 184.24 mg)
-
Benzaldehyde (1 mmol, 106.12 mg, 102 µL)
-
Erbium triflate (Er(OTf)₃) (1 mol%, 6.1 mg)
Procedure:
-
In a microwave-safe reaction vessel, combine N-phenyl-o-phenylenediamine, benzaldehyde, and Er(OTf)₃.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 60°C for 5-10 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for the synthesis of benzimidazoles.
Caption: A decision-making diagram for troubleshooting N-alkylation side products.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst-free synthesis of substituted benzimidazoles and benzothiazoles in a sustainable solvent: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 9. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Isobutyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 2-Isobutyl-1H-benzimidazole, with a focus on scaling up the process from laboratory to pilot plant or industrial production. This document includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially viable method is the Phillips-Ladenburg synthesis. This reaction involves the condensation of o-phenylenediamine with isovaleric acid under acidic conditions. This one-pot method is advantageous due to its high atom economy and the relatively low cost of starting materials.
Q2: What are the critical safety precautions to consider when handling the reactants?
A2: Both o-phenylenediamine and isovaleric acid present significant hazards.
-
o-Phenylenediamine: It is toxic if swallowed, harmful in contact with skin or if inhaled, and may cause an allergic skin reaction. It is also suspected of causing genetic defects and cancer and is very toxic to aquatic life.[1][2] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][3]
-
Isovaleric Acid: This compound is corrosive and can cause severe skin burns and eye damage.[4][5] It also has a strong, unpleasant odor.[4] Use in a well-ventilated area and wear chemical-resistant gloves and eye protection.[4][6]
Q3: My reaction is not going to completion. What are the likely causes?
A3: Incomplete conversion can be due to several factors. Firstly, ensure your reagents, particularly the o-phenylenediamine, are pure, as impurities can inhibit the reaction. Secondly, the reaction often requires elevated temperatures to proceed at a reasonable rate; ensure your reaction mixture is reaching and maintaining the target temperature. Finally, insufficient reaction time can also be a cause. It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC).
Q4: I am observing the formation of significant byproducts. How can I minimize them?
A4: Side reactions can occur, particularly at higher temperatures. The primary byproduct is often from the di-acylation of o-phenylenediamine. To minimize this, a slight excess of o-phenylenediamine can be used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative side products, which often appear as colored impurities.
Q5: What is the most effective method for purifying this compound at a large scale?
A5: For large-scale purification, crystallization is generally preferred over chromatography due to cost and efficiency. This compound is a solid at room temperature, making it amenable to crystallization. A suitable solvent system should be identified through small-scale screening to ensure good recovery and purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Product loss during workup and purification. | - Monitor the reaction by TLC to ensure completion. - Optimize the reaction temperature; typically, refluxing in a suitable solvent is required. - Minimize aqueous washes if the product shows some water solubility. - Optimize the crystallization solvent system to maximize recovery. |
| Product is an Oil or Gummy Solid | - Presence of impurities depressing the melting point. - The product is coming out of the solution above its melting point. | - Attempt to purify a small sample by column chromatography to obtain a seed crystal. - Re-dissolve the oil in a solvent and attempt to precipitate the product by adding an anti-solvent slowly. - Ensure the cooling process during crystallization is slow and gradual. |
| Dark-Colored Product | - Oxidation of o-phenylenediamine or the product. - Formation of polymeric byproducts at high temperatures. | - Consider performing the reaction under an inert atmosphere (e.g., nitrogen). - Purify the o-phenylenediamine before use if it is discolored. - Treat the crude product solution with activated carbon before crystallization to remove colored impurities. |
| Difficulty with Filtration | - Very fine crystals are formed. - The product is too soluble in the wash solvent. | - Allow the crystallization to proceed slowly to encourage the growth of larger crystals. - Use a pre-chilled wash solvent to minimize product loss. - Consider using a different filtration technique, such as a centrifuge. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is suitable for producing a gram-scale quantity of the target compound.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Isovaleric acid (1.1 eq)
-
4 M Hydrochloric acid
-
10% Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Activated carbon
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine and 4 M hydrochloric acid.
-
To this stirred suspension, add isovaleric acid.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (Mobile phase: Ethyl acetate/Hexane 1:1).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a 10% sodium hydroxide solution until the pH is approximately 8-9. The product will precipitate as a solid.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
For further purification, recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water). If the solution is colored, treat with activated carbon before crystallization.
-
Dry the purified crystals under vacuum.
Scale-Up Considerations and Protocol
When scaling up the synthesis, the following points are critical:
-
Heat Management: The condensation reaction is exothermic. A jacketed reactor with efficient cooling is necessary to control the temperature, especially during the initial stages.
-
Reagent Addition: For larger batches, the isovaleric acid should be added portion-wise or via an addition funnel to manage the exotherm.
-
Mixing: Efficient overhead stirring is crucial to ensure a homogeneous reaction mixture and prevent localized overheating.
Scaled-Up Protocol:
-
Charge a jacketed glass-lined reactor with o-phenylenediamine and 4 M hydrochloric acid.
-
Start the agitator and begin heating the mixture to 80-90 °C.
-
Slowly add isovaleric acid to the reactor over 1-2 hours, maintaining the internal temperature below 110 °C.
-
After the addition is complete, maintain the reaction at reflux for 6-8 hours, monitoring for completion by TLC or HPLC.
-
Cool the reactor to 20-25 °C.
-
Slowly add 10% sodium hydroxide solution to neutralize the acid, keeping the temperature below 40 °C.
-
The product will precipitate. Stir the slurry for 1-2 hours to ensure complete precipitation.
-
Isolate the product by centrifugation or filtration.
-
Wash the filter cake with water until the filtrate is neutral.
-
The wet cake can be recrystallized from a suitable solvent system (e.g., ethanol/water) in a separate vessel.
-
Dry the final product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Hazards |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 95-54-5 | Toxic, Carcinogen, Skin Sensitizer, Environmental Hazard |
| Isovaleric Acid | C₅H₁₀O₂ | 102.13 | 503-74-2 | Corrosive, Causes severe burns |
| This compound | C₁₁H₁₄N₂ | 174.24 | 5851-45-6 | (Assumed) Irritant |
Table 2: Typical Reaction Parameters
| Parameter | Lab-Scale | Scaled-Up |
| Batch Size | 10 g | 10 kg |
| o-Phenylenediamine | 10 g (0.0925 mol) | 10 kg (92.5 mol) |
| Isovaleric Acid | 10.4 g (0.1017 mol) | 10.4 kg (101.7 mol) |
| 4 M HCl | 50 mL | 50 L |
| Reaction Temperature | 100-110 °C | 100-110 °C |
| Reaction Time | 4-6 hours | 6-8 hours |
| Expected Yield | 80-90% | 85-95% |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US4138568A - Process for the manufacture of benzimidazolones-(2) - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Isobutyl-1H-benzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-Isobutyl-1H-benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the condensation reaction between o-phenylenediamine and isobutyraldehyde. This reaction is typically acid-catalyzed and can be performed under various conditions, including conventional heating or microwave irradiation.[1][2]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The primary starting materials are o-phenylenediamine and isobutyraldehyde. A variety of catalysts can be used to facilitate the reaction, with p-toluenesulfonic acid (p-TsOH) being a common choice.[2] Solvents such as ethanol or dimethylformamide (DMF) are often employed.[2][3]
Q3: My final product is highly colored (yellow to brown). What is the likely cause?
A3: The formation of colored impurities is a common issue in benzimidazole synthesis. This is often due to the oxidation of the o-phenylenediamine starting material or intermediates. Using o-phenylenediamine dihydrochloride can sometimes reduce the formation of colored impurities.[1]
Q4: How can I purify the crude this compound?
A4: Common purification techniques include recrystallization and column chromatography. For recrystallization, solvents like ethanol or ethanol/water mixtures are often effective. Column chromatography using silica gel with an eluent system such as ethyl acetate/hexane can be used to separate the product from less polar or more polar impurities.[3][4]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive catalyst. 4. Side reactions consuming starting materials. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting materials are not fully consumed. 2. Optimize the reaction temperature. For the condensation with isobutyraldehyde, heating is typically required. 3. Use a fresh batch of catalyst. 4. Control the reaction temperature and consider adding the isobutyraldehyde slowly to the reaction mixture to minimize side reactions. |
| Presence of a Major Impurity with a Higher Molecular Weight | 1. Self-condensation of isobutyraldehyde (aldol condensation) followed by reaction with o-phenylenediamine. 2. Formation of N,N'-bis(isobutylidene)benzene-1,2-diamine. | 1. Maintain a controlled temperature to disfavor the self-condensation of isobutyraldehyde. 2. Use a slight excess of o-phenylenediamine or add the aldehyde dropwise to the diamine solution to favor the 1:1 condensation. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of unreacted starting materials or solvent residues. 2. Formation of multiple, closely related impurities. | 1. Ensure complete removal of the solvent under reduced pressure. Wash the crude product thoroughly to remove unreacted starting materials. 2. Purify the product using column chromatography to separate the target compound from impurities. |
| Discolored Product (Yellow/Brown) | 1. Oxidation of o-phenylenediamine or reaction intermediates. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use purified, colorless o-phenylenediamine. 3. Treat a solution of the crude product with activated charcoal before recrystallization. |
Quantitative Data on Impurities
While specific quantitative data for the synthesis of this compound is not extensively published, the following table provides a general overview of common impurity types and their potential impact on the final product purity. The actual percentages can vary significantly based on the reaction conditions.
| Impurity Type | Common Examples | Typical Purity Impact (if not removed) | Analytical Detection Method |
| Unreacted Starting Materials | o-Phenylenediamine, Isobutyraldehyde | 1-10% | HPLC, GC-MS, NMR |
| Intermediate Products | N-isobutylidene-benzene-1,2-diamine | 1-5% | HPLC, LC-MS, NMR |
| Side-Reaction Products | Products from isobutyraldehyde self-condensation, N,N'-bis(isobutylidene)benzene-1,2-diamine | 2-15% | HPLC, LC-MS, NMR |
| Degradation Products | Oxidation products of o-phenylenediamine | 0.5-5% | HPLC, UV-Vis |
Experimental Protocols
Synthesis of this compound via Condensation of o-Phenylenediamine with Isobutyraldehyde
This protocol is a generalized procedure based on established methods for the synthesis of 2-substituted benzimidazoles.[2]
Materials:
-
o-Phenylenediamine
-
Isobutyraldehyde
-
p-Toluenesulfonic acid (p-TsOH)
-
Dimethylformamide (DMF)
-
Sodium carbonate (Na2CO3)
-
Water
-
Ethanol (for recrystallization)
-
Ethyl acetate and Hexane (for column chromatography)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in DMF.
-
Add a catalytic amount of p-TsOH (e.g., 0.1 eq) to the solution.
-
Slowly add isobutyraldehyde (1.1 eq) to the mixture while stirring.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a dilute aqueous solution of sodium carbonate to neutralize the acid and precipitate the crude product.
-
Stir for 30 minutes, then collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Visualizations
References
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Biological Landscape of 2-Alkyl-Benzimidazole Isomers: A Comparative Guide
A detailed analysis of the structure-activity relationship of 2-alkyl-benzimidazole isomers reveals that subtle changes in the alkyl chain can significantly influence their antimicrobial and anticancer properties. While direct comparative studies on isomers are limited, a comprehensive review of the available literature on 2-substituted benzimidazoles allows for an insightful exploration of these differences.
Benzimidazole and its derivatives have long been a focal point in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. The substituent at the 2-position of the benzimidazole ring plays a crucial role in determining the compound's biological efficacy. This guide provides a comparative overview of the biological activity of 2-alkyl-benzimidazole isomers, drawing upon structure-activity relationship (SAR) studies to highlight how the branching and length of the alkyl chain can modulate their therapeutic potential.
Comparative Antimicrobial Activity
The antimicrobial potency of 2-alkyl-benzimidazoles is influenced by the nature of the alkyl substituent. Generally, the presence of an alkyl group at the 2-position contributes to the antimicrobial activity, with variations observed based on the chain length and isomerization.
While a direct head-to-head comparison of isomers like 2-n-propyl-benzimidazole and 2-isopropyl-benzimidazole is not extensively documented in a single study, the broader literature on 2-substituted benzimidazoles provides valuable insights. It has been observed that the lipophilicity conferred by the alkyl chain can enhance the ability of the molecule to penetrate bacterial cell membranes. However, the optimal chain length and degree of branching for maximal activity can vary depending on the specific microbial strain.
Table 1: Illustrative Antimicrobial Activity of 2-Substituted Benzimidazole Derivatives
| Compound | Target Microorganism | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| 2-methyl-benzimidazole | Staphylococcus aureus | Moderate Activity | [1][2] |
| 2-ethyl-benzimidazole | Escherichia coli | Varies with study | |
| 2-aryl-benzimidazoles | Enterococcus faecalis | MIC = 0.25–1 μg mL−1 for some derivatives | [1] |
Note: This table is a representative summary based on available literature and does not represent a direct comparative study of isomers under identical conditions.
Comparative Anticancer Activity
In the realm of oncology, 2-alkyl-benzimidazole derivatives have emerged as promising candidates, exhibiting cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The structure of the 2-alkyl substituent is a key determinant of this anticancer potential.
For instance, studies on different 2-substituted benzimidazoles have shown that modifications at this position can significantly impact their antiproliferative activity. While specific data on isomers is scarce, the general trend suggests that the size and steric hindrance of the alkyl group can influence the molecule's interaction with biological targets.
Table 2: Illustrative Anticancer Activity of 2-Substituted Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-arylbenzimidazole derivative 23 | Chronic myeloid leukemia (K-562) | 2.0 | [1] |
| 2-arylbenzimidazole derivative 23 | Non-Hodgkin's lymphoma (Z-138) | 2.0 | [1] |
| 1,2-disubstituted benzimidazole 2a | Lung cancer (A549) | 111.70 | [2] |
| 1,2-disubstituted benzimidazole 2a | Colon cancer (DLD-1) | 185.30 | [2] |
Note: This table provides examples of the anticancer activity of various 2-substituted benzimidazoles to illustrate the potential of this class of compounds. It is not a direct comparison of isomers.
Experimental Protocols
The biological activities of 2-alkyl-benzimidazole isomers are typically evaluated using a range of standardized in vitro assays.
Antimicrobial Susceptibility Testing
A common method to assess antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
Another method is the agar well diffusion assay .
-
Plate Preparation: A sterile agar medium is poured into Petri dishes and allowed to solidify. The surface is then uniformly inoculated with the test microorganism.
-
Well Creation: Wells of a specific diameter are created in the agar.
-
Compound Addition: A defined volume of the test compound solution is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement: The diameter of the zone of inhibition around each well is measured to determine the extent of antimicrobial activity.
In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Signaling Pathways and Experimental Workflows
The biological effects of 2-alkyl-benzimidazoles can be visualized through signaling pathways and experimental workflows.
References
- 1. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Benzimidazole Core: A Comparative Analysis of 2-Isobutyl-1H-benzimidazole's Structure-Activity Relationship
For Immediate Release
[City, State] – [Date] – In the dynamic field of medicinal chemistry, the benzimidazole scaffold remains a cornerstone for the development of novel therapeutic agents. A comprehensive analysis of the structure-activity relationship (SAR) of 2-substituted benzimidazoles reveals the critical role of the C-2 position in defining their pharmacological profile. This guide provides a comparative look at 2-isobutyl-1H-benzimidazole, contextualizing its potential within the broader landscape of anticancer, antimicrobial, and anti-inflammatory research, supported by established experimental data and protocols.
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged structure in drug discovery, known to interact with a multitude of biological targets.[1][2] Modifications at the N-1, C-2, and C-5/6 positions have been extensively explored to modulate the biological activities of these compounds.[3] The substituent at the C-2 position, in particular, plays a pivotal role in determining the molecule's interaction with target enzymes and receptors.
Comparative Analysis of Biological Activity
While direct and extensive experimental data for this compound is limited in publicly available research, we can infer its potential activity by comparing it with structurally related 2-alkyl-benzimidazoles and other substituted analogs. The isobutyl group, with its branched alkyl chain, can influence the compound's lipophilicity and steric profile, which are key determinants of biological activity.
Anticancer Activity
Benzimidazole derivatives are known to exhibit anticancer properties through various mechanisms, including the disruption of microtubule polymerization, inhibition of protein kinases, and induction of apoptosis.[4][5] The substitution at the C-2 position significantly impacts this activity. For instance, studies on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown that the nature of the substituent on the phenyl ring and the length of the N-alkyl chain are crucial for cytotoxicity.[6]
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| 2-(substituted phenyl)-1H-benzimidazole derivative (Compound 2g) | MDA-MB-231 | Potent | [6] |
| N-alkylated 2-(substituted phenyl)-1H-benzimidazole (various) | Various | Varied | [6] |
| Doxorubicin (Standard) | Various | Potent | [7] |
Table 1: Comparative in vitro anticancer activity of representative benzimidazole derivatives and a standard drug. The activity of this compound is yet to be specifically reported in similar assays.
Antimicrobial Activity
The benzimidazole scaffold is a component of several established antimicrobial agents. The nature of the substituent at the C-2 position influences the compound's ability to penetrate microbial cell walls and interact with essential enzymes. Studies on N-alkyl and N-acyl derivatives of 2-(4-thiazolyl)-1H-benzimidazole have demonstrated that modifications at the N-1 position can significantly affect their antifungal and antibacterial potency.[8]
A study on N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives revealed that longer alkyl chains at the N-1 position can enhance antibacterial activity, particularly against Gram-positive bacteria.[6] This suggests that the lipophilicity conferred by the alkyl group is beneficial for antimicrobial action. We can extrapolate that the isobutyl group at the C-2 position would similarly enhance lipophilicity, potentially contributing to antimicrobial efficacy.
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| N-heptyl-2-(substituted phenyl)-1H-benzimidazole | S. aureus | Potent | [6] |
| N-heptyl-2-(substituted phenyl)-1H-benzimidazole | MRSA | Potent | [6] |
| Amikacin (Standard) | S. faecalis, S. aureus, MRSA | 8, 4, 4 | [6] |
Table 2: Comparative in vitro antimicrobial activity of representative N-alkylated benzimidazole derivatives and a standard antibiotic. The MIC for this compound is not currently available in the reviewed literature.
Anti-inflammatory Activity
Benzimidazole derivatives have shown promise as anti-inflammatory agents, often by inhibiting key enzymes in the inflammatory cascade like cyclooxygenase (COX).[3] The structure-activity relationship for anti-inflammatory benzimidazoles indicates that substitutions at the N-1 and C-2 positions are critical. For example, some 1,2-disubstituted benzimidazoles have demonstrated potent anti-inflammatory effects.[3] The isobutyl group at the C-2 position could potentially enhance the interaction with the hydrophobic channels of inflammatory enzymes.
| Compound/Drug | Assay | Activity | Reference |
| 1,2-disubstituted benzimidazoles (various) | Carrageenan-induced paw edema | Significant inhibition | [3] |
| Indomethacin (Standard) | Carrageenan-induced paw edema | Significant inhibition | [9] |
Table 3: Comparative in vivo anti-inflammatory activity of representative benzimidazole derivatives and a standard NSAID. Specific data for this compound is needed for a direct comparison.
Experimental Protocols
To facilitate further research and comparative studies on this compound, detailed methodologies for key biological assays are provided below.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound) in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.[7]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[11]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[11]
-
Inoculation: Add the microbial suspension to each well of the microtiter plate.[11]
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria and at an appropriate temperature and duration for fungi.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a classic model for evaluating the acute anti-inflammatory activity of compounds.[12][13]
Protocol:
-
Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer this compound orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[9]
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[12][13]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[12]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.[13]
Visualizing the Scientific Workflow
To provide a clear overview of the research process for evaluating a novel compound like this compound, the following workflow diagram is presented.
Caption: A generalized workflow for the synthesis and biological evaluation of this compound.
The following diagram illustrates a simplified representation of a potential mechanism of action for benzimidazole derivatives in cancer, highlighting the disruption of microtubule dynamics which is a common target for this class of compounds.
Caption: A potential signaling pathway for the anticancer activity of this compound.
Conclusion
The structure-activity relationship of this compound presents a compelling area for future research. Based on the analysis of related benzimidazole derivatives, the isobutyl substituent at the C-2 position is anticipated to confer a favorable lipophilic character that could enhance its anticancer, antimicrobial, and anti-inflammatory properties. The provided experimental protocols offer a standardized framework for the systematic evaluation of this and other novel benzimidazole compounds, enabling robust and comparable data generation. Further empirical studies are essential to fully elucidate the therapeutic potential of this compound and to refine the understanding of its structure-activity relationship.
References
- 1. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 2. [PDF] Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview | Semantic Scholar [semanticscholar.org]
- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. inotiv.com [inotiv.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to 2-Isobutyl-1H-benzimidazole and Other Benzimidazole Derivatives for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 2-Isobutyl-1H-benzimidazole against other notable benzimidazole derivatives. While direct experimental data for this compound is not extensively available in the public domain, this guide leverages structure-activity relationship (SAR) studies of the broader 2-alkyl-benzimidazole class to project its potential therapeutic activities. This comparison is supported by experimental data for representative benzimidazole derivatives across antiparasitic, anticancer, and antimicrobial applications.
Benzimidazole, a heterocyclic aromatic organic compound, serves as a crucial scaffold in medicinal chemistry due to its structural similarity to naturally occurring purine nucleotides.[1][2] This allows its derivatives to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including antiparasitic, anticancer, antiviral, and anti-inflammatory effects.[3][4][5] The therapeutic efficacy of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core.[1][6]
Performance Comparison of Benzimidazole Derivatives
The isobutyl group at the 2-position of the benzimidazole ring is a small, non-polar alkyl substituent. Based on structure-activity relationship studies of 2-substituted benzimidazoles, the nature of this group can significantly influence the compound's biological activity. For instance, in anthelmintic benzimidazoles, the substituent at the 2-position is crucial for its binding to β-tubulin.[7] In anticancer and antimicrobial agents, modifications at this position can affect the compound's interaction with various enzymes and cellular targets.[4][8]
To provide a comparative context, the following table summarizes the biological activities of several well-characterized benzimidazole derivatives.
| Compound Name | Structure | Primary Activity | Mechanism of Action | IC50/Activity Data |
| This compound | c1ccc2c(c1)nc(--INVALID-LINK--CC)n2 | Anthelmintic (projected), Anticancer (projected), Antimicrobial (projected) | Inhibition of microtubule polymerization, potential kinase inhibition, disruption of microbial cell processes (projected based on SAR) | Data not available |
| Albendazole | 2-(methoxycarbonylamino)-5-propylthio-1H-benzimidazole | Anthelmintic | Inhibition of microtubule polymerization by binding to β-tubulin.[9][10] | Broad-spectrum activity against various helminths.[11][12] |
| Mebendazole | Methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate | Anthelmintic | Inhibition of microtubule polymerization, leading to glucose uptake inhibition in parasites.[9][10] | Effective against a range of intestinal nematodes.[11][13] |
| [Compound 5a from Saber et al., 2021] | Benzimidazole-triazole hybrid | Anticancer | EGFR, VEGFR-2, and Topo II inhibition.[14] | IC50 = 0.086 µM (EGFR), 2.52 µM (Topo II); Potent against HepG-2, HCT-116, MCF-7, and HeLa cell lines.[14] |
| [Compound 18 from a study on benzimidazole-triazole hybrids] | Benzimidazole-triazole hybrid | Anticancer | Induction of apoptosis, cell cycle arrest at sub-G1 phase, increased ROS levels.[15] | IC50 = 0.63 µM (A549), 0.99 µM (NCI-H460), 1.3 µM (MCF-7), 0.94 µM (MDA-MB-231).[15] |
| [Compound from a study on 2-substituted benzimidazoles] | 2-(3-bromothiophen-2-yl)-5-chloro-1H-benzimidazole | Antibacterial | Not specified | MIC < 4 µg/mL against E. coli and S. aureus.[16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of benzimidazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the antiproliferative activity of compounds against cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1x10^5 cells/mL and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations with the culture medium. The cells are then treated with these concentrations and incubated for 48 hours.
-
MTT Addition: After the incubation period, 15 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control (untreated cells). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[17]
In Vitro Anthelmintic Activity Assay
This assay evaluates the efficacy of compounds against parasitic worms.
-
Worm Collection: Adult Indian earthworms (Pheretima posthuma) are commonly used due to their anatomical and physiological resemblance to intestinal roundworms.[18]
-
Compound Preparation: Test compounds and a standard drug (e.g., Albendazole, Piperazine citrate) are prepared in solutions of varying concentrations.
-
Exposure: Earthworms are placed in petri dishes containing the test solutions.
-
Observation: The time taken for paralysis (no movement when shaken vigorously) and death (no movement when dipped in warm water) is recorded.[18]
Antibacterial Activity Assay (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against bacterial strains.
-
Bacterial Culture: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[16]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of benzimidazole derivatives stem from their ability to interact with multiple cellular targets and signaling pathways.
Anthelmintic Mechanism of Action
The primary mechanism of anthelmintic benzimidazoles is the disruption of microtubule polymerization.
Caption: Anthelmintic mechanism of benzimidazoles.
Benzimidazole derivatives, such as albendazole and mebendazole, bind to the β-tubulin subunit of the parasite, inhibiting its polymerization into microtubules.[7][9][10] This disruption of the microtubule cytoskeleton interferes with essential cellular processes like cell division and glucose uptake, ultimately leading to the paralysis and death of the parasite.[9]
Anticancer Signaling Pathways
Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
References
- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure activity relationships of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jetir.org [jetir.org]
- 17. hygeiajournal.com [hygeiajournal.com]
- 18. mdpi.com [mdpi.com]
Unraveling the Action of 2-Isobutyl-1H-benzimidazole: A Comparative Guide for Researchers
For Immediate Release: Shanghai, China – December 27, 2025 – In the dynamic landscape of drug discovery, the benzimidazole scaffold remains a cornerstone for developing novel therapeutic agents. This guide offers a comprehensive comparison of 2-Isobutyl-1H-benzimidazole and its derivatives, focusing on the validation of their mechanism of action. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to provide an objective performance analysis against relevant alternatives.
Core Focus: 2-Amino-1-isobutylbenzimidazole's Anticancer Potential
Recent studies have highlighted the significant biological activities of a closely related derivative, 2-Amino-1-isobutylbenzimidazole. This compound has demonstrated notable antioxidative and antiproliferative properties, positioning it as a compound of interest in oncology research.
Antiproliferative Activity
In vitro studies have shown that 2-Amino-1-isobutylbenzimidazole exhibits potent antiproliferative effects against human colorectal carcinoma (HCT116) and non-small cell lung cancer (H460) cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been quantified and are presented below in comparison to a standard chemotherapeutic agent.
| Compound | HCT116 (IC50 in µM) | H460 (IC50 in µM) |
| 2-Amino-1-isobutylbenzimidazole | ~0.6 | ~0.4 |
| Doxorubicin (Standard) | 0.065 | Not specified |
Caption: Comparative antiproliferative activity of 2-Amino-1-isobutylbenzimidazole.
While the precise mechanism of its antiproliferative action is still under investigation, the induction of apoptosis is a common pathway for many benzimidazole derivatives.[1][2][3] Further research is required to definitively establish the apoptotic pathways triggered by 2-Amino-1-isobutylbenzimidazole.
Antioxidant Capacity
The antioxidant potential of 2-Amino-1-isobutylbenzimidazole has also been evaluated, demonstrating its ability to counteract oxidative stress, a factor implicated in the progression of many diseases, including cancer.
| Compound | DPPH IC50 (mM) | FRAP (mmolFe2+/mmolC) |
| 2-Amino-1-isobutylbenzimidazole | ~3.78 | 538.81 |
Caption: Antioxidant activity of 2-Amino-1-isobutylbenzimidazole.
Exploring the Broader Benzimidazole Landscape
The benzimidazole core structure is present in numerous compounds with a wide array of pharmacological activities, including antimicrobial, anthelmintic, and antiviral effects.[4] The specific substitutions on the benzimidazole ring play a crucial role in determining the compound's biological target and mechanism of action.
For instance, other benzimidazole derivatives have been shown to act through various mechanisms such as:
-
Dihydrofolate Reductase (DHFR) Inhibition: Some N,2,6-trisubstituted 1H-benzimidazole derivatives have been identified as potential antimicrobial and anticancer agents by targeting DHFR.[4]
-
Tubulin Polymerization Inhibition: This mechanism is a key target for several anticancer benzimidazoles.
-
EGFR and BRAFV600E Dual Inhibition: Certain benzimidazole-based compounds have shown promise as dual inhibitors of these key oncogenic kinases.[3]
Experimental Protocols: A Foundation for Validation
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below are standardized protocols for the key assays mentioned.
Antiproliferative WST-1 Assay
This colorimetric assay is used to determine the cytotoxic effects of a compound on cancer cell lines.
Workflow:
Caption: Workflow for the WST-1 antiproliferative assay.
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the plates for 48 hours under standard cell culture conditions.
-
Add WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Workflow:
Caption: Workflow for the DPPH antioxidant assay.
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare serial dilutions of the test compound.
-
Add the compound solution to the DPPH solution and mix.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.[5]
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the antioxidant capacity of a compound by its ability to reduce ferric iron.
Workflow:
Caption: Workflow for the FRAP antioxidant assay.
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl3·6H2O solution.
-
Add the test compound to the FRAP reagent.
-
Incubate the mixture at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value by comparing the absorbance change to that of a ferrous sulfate standard.
Future Directions and Conclusion
The data presented underscores the potential of 2-Amino-1-isobutylbenzimidazole as a lead compound for the development of novel anticancer agents. However, a complete understanding of its mechanism of action requires further investigation, including detailed studies on its apoptotic pathway and its effects on other cellular targets.
For researchers interested in the broader applications of this compound, comparative studies against a wider range of microbial and parasitic targets are warranted. The synthesis and evaluation of additional derivatives with modifications at the N-1 and C-2 positions could also yield compounds with enhanced potency and selectivity.
This guide serves as a foundational resource for the scientific community, providing a clear summary of existing data and standardized protocols to facilitate further research and validation in this promising area of medicinal chemistry.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. Antiproliferative activity of new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of 2-isobutyl- vs. 2-n-butyl Benzimidazole: Synthesis, Spectral Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two closely related benzimidazole isomers: 2-isobutylbenzimidazole and 2-n-butylbenzimidazole. While both compounds share the same molecular formula, the structural difference in their butyl substituent—a branched isobutyl group versus a linear n-butyl group—can lead to distinct physicochemical properties and biological activities. This report outlines their synthesis, compares their spectral data, and presents available information on their potential pharmacological effects, supported by established experimental protocols.
Physicochemical and Spectral Data Comparison
A summary of the available and predicted physicochemical and spectral data for 2-isobutylbenzimidazole and 2-n-butylbenzimidazole is presented below. Direct experimental data for 2-isobutylbenzimidazole is limited in publicly available literature; therefore, some properties are predicted based on known chemical principles and data from analogous compounds.
| Property | 2-Isobutylbenzimidazole (Predicted/Inferred) | 2-n-Butylbenzimidazole (Experimental/Predicted) |
| Molecular Formula | C₁₁H₁₄N₂ | C₁₁H₁₄N₂ |
| Molecular Weight | 174.24 g/mol | 174.24 g/mol |
| Melting Point (°C) | Not available | 153 - 154 |
| ¹H NMR (ppm) | Predicted values | Predicted values |
| Aromatic Protons | ~7.2-7.6 (m, 4H) | ~7.2-7.6 (m, 4H) |
| N-H Proton | ~12.3 (br s, 1H) | ~12.3 (br s, 1H) |
| Alkyl Protons | ~2.7 (d, 2H), ~2.2 (m, 1H), ~1.0 (d, 6H) | ~2.8 (t, 2H), ~1.8 (m, 2H), ~1.4 (m, 2H), ~0.9 (t, 3H) |
| ¹³C NMR (ppm) | Predicted values | Predicted values |
| C2 | ~155 | ~155 |
| Aromatic Carbons | ~115-140 | ~115-140 |
| Alkyl Carbons | ~42 (CH₂), ~29 (CH), ~22 (CH₃) | ~35 (CH₂), ~31 (CH₂), ~22 (CH₂), ~14 (CH₃) |
| Mass Spectrometry (m/z) | [M]⁺: 174, Fragments: 131, 118 | [M]⁺: 174, Fragments: 131, 118 |
Synthesis and Experimental Protocols
The synthesis of both 2-isobutylbenzimidazole and 2-n-butylbenzimidazole can be achieved via the well-established Phillips-Ladenburg benzimidazole synthesis. This method involves the condensation of o-phenylenediamine with the corresponding carboxylic acid—isovaleric acid for the isobutyl derivative and valeric acid for the n-butyl derivative—typically in the presence of an acid catalyst.
General Synthesis Workflow
Figure 1: General workflow for the synthesis of 2-alkylbenzimidazoles.
Detailed Experimental Protocol (Adapted)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend o-phenylenediamine (1.0 equivalent) in 4 M hydrochloric acid.
-
Addition of Carboxylic Acid: Add the corresponding carboxylic acid (isovaleric acid or valeric acid, 1.1 equivalents) to the suspension.
-
Condensation: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Comparative Biological Activities
Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer effects. While specific data for 2-isobutyl- and 2-n-butylbenzimidazole are not extensively reported, the influence of the alkyl substituent's structure can be inferred from studies on other 2-alkylbenzimidazoles. The lipophilicity and steric bulk of the butyl isomers are expected to play a role in their interaction with biological targets.
Potential Signaling Pathways
The biological activity of benzimidazole derivatives often involves the inhibition of key cellular processes. For instance, their anticancer effects can be mediated through the inhibition of signaling pathways crucial for cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.
Comparative Efficacy of 2-Substituted-1H-Benzimidazoles in Preclinical Models of Pain and Inflammation
For Immediate Release
This guide provides a comparative analysis of the in vivo efficacy of 2-substituted-1H-benzimidazole derivatives in established preclinical models of analgesia and inflammation. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory and analgesic agents. This document summarizes key efficacy data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows to facilitate objective comparison with alternative compounds.
Introduction
Benzimidazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, antiviral, and anticancer effects.[1][2] The structural versatility of the benzimidazole nucleus allows for substitutions at various positions, significantly influencing its pharmacological profile. This guide focuses on derivatives substituted at the 2-position, particularly those with alkyl and related moieties, and compares their efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs).
Quantitative Efficacy Data
The following tables summarize the in vivo analgesic and anti-inflammatory activities of representative 2-substituted benzimidazole derivatives compared to standard drugs.
Table 1: Comparison of Peripheral Analgesic Activity of 2-Substituted Benzimidazoles in Acetic Acid-Induced Writhing Model in Mice
| Compound | Dose (mg/kg) | % Inhibition of Writhing | Reference Compound | Dose (mg/kg) | % Inhibition of Writhing |
| Compound 1 (a 2-substituted benzimidazole) | 25 | 72.03% | Aceclofenac | 25 | 85.59% |
| 50 | 79.66% | ||||
| Compound 2 (a 2-substituted benzimidazole) | 25 | 72.88% | Aceclofenac | 25 | 85.59% |
| 50 | 83.05% | ||||
| 2-methylaminobenzimidazole derivative (7) | 100 | 89% | Nimesulide | 50 | 100% |
| 2-(benzo[d][1][3]dioxol-5-yl)-1H-benzo[d]imidazole (BP) | 40 | Effective | Ibuprofen | - | - |
| 80 | Effective | ||||
| 2-(4-methoxyphenyl)-1H-benzo[d]imidazole (BM) | 40 | Effective | Ibuprofen | - | - |
Data compiled from multiple sources.[1][3][4] "Effective" indicates a statistically significant analgesic effect was observed without specific percentage inhibition reported in the source.
Table 2: Comparison of Anti-inflammatory Activity of 2-Substituted Benzimidazoles in Carrageenan-Induced Paw Edema Model in Rats
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema | Reference Compound | Dose (mg/kg) | % Inhibition of Paw Edema |
| Compound 1 (a 2-substituted benzimidazole) | 50 | 87.72% | Aceclofenac | 25 | 92.98% |
| Compound 2 (a 2-substituted benzimidazole) | 50 | 85.96% | Aceclofenac | 25 | 92.98% |
| 2-methylaminobenzimidazole derivative (2) | 100 | 100% | Nimesulide | 50 | 100% |
| N-(1H-benzimidazol-2-ylmethyl) aniline | 100 | 100% | Nimesulide | 50 | 100% |
| N-(1H-benzimidazol-2-ylmethyl)-3-chloroaniline | 100 | 100% | Nimesulide | 50 | 100% |
Data compiled from multiple sources.[1][2][3]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated.
Caption: Inflammatory cascade showing the role of COX enzymes and the inhibitory action of benzimidazoles.
Caption: Experimental workflow for the acetic acid-induced writhing test for analgesia.
Caption: Experimental workflow for the carrageenan-induced paw edema model for inflammation.
Experimental Protocols
The following are detailed methodologies for the key in vivo efficacy studies cited in this guide.
Acetic Acid-Induced Writhing Test (Peripheral Analgesic Activity)
This model is used to screen for peripheral analgesic activity.
-
Animals: Swiss albino mice are used. The animals are fasted overnight before the experiment with free access to water.
-
Grouping and Dosing: Animals are randomly divided into groups: a control group (vehicle), a standard drug group (e.g., Aceclofenac, 25 mg/kg), and test groups receiving different doses of the benzimidazole derivatives (e.g., 25 and 50 mg/kg). Doses are typically administered orally.
-
Induction of Writhing: After a set period post-dosing (e.g., 60 minutes), abdominal constrictions (writhes) are induced by an intraperitoneal (i.p.) injection of 0.6% acetic acid solution (10 ml/kg body weight).[4]
-
Observation: Immediately after the acetic acid injection, the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a specified duration (e.g., 10 or 20 minutes).
-
Data Analysis: The percentage inhibition of writhing is calculated for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.
Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)
This is a widely used model to evaluate the anti-inflammatory activity of compounds.
-
Animals: Wistar rats are typically used. The animals are fasted prior to the experiment.
-
Grouping and Dosing: Animals are divided into a control group, a standard drug group (e.g., Nimesulide, 50 mg/kg), and test groups receiving the benzimidazole derivatives (e.g., 100 mg/kg). Dosing is usually oral.
-
Induction of Edema: One hour after the administration of the test or standard compounds, acute inflammation is induced by a subplantar injection of 0.1 ml of a 1% carrageenan solution into the right hind paw of each rat.[3]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage inhibition of paw edema is calculated for each time point using the formula: % Inhibition = [(Vt in control - Vt in test group) / Vt in control] x 100, where Vt is the mean increase in paw volume.
Conclusion
The presented data indicates that 2-substituted-1H-benzimidazole derivatives exhibit significant in vivo analgesic and anti-inflammatory properties, with some compounds demonstrating efficacy comparable to or even exceeding that of standard NSAIDs in preclinical models. The observed activity is likely mediated, at least in part, through the inhibition of cyclooxygenase enzymes, a key target in the inflammatory pathway. The favorable activity profile of these compounds warrants further investigation and optimization for the development of novel anti-inflammatory and analgesic therapeutics.
References
A Comparative Guide to the Cross-Reactivity of Benzimidazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its privileged nature, however, presents a dual-edged sword: while offering a versatile framework for potent and selective inhibitors, it also carries an inherent risk of cross-reactivity with unintended biological targets. This can lead to unforeseen side effects or polypharmacology, where a single compound interacts with multiple targets. Understanding the cross-reactivity profile of any novel benzimidazole derivative is therefore a critical step in preclinical drug development.
Due to the limited publicly available data on the specific cross-reactivity of 2-Isobutyl-1H-benzimidazole, this guide provides a comparative analysis of three well-characterized benzimidazole-based kinase inhibitors. These compounds—a promiscuous inhibitor, a highly selective inhibitor, and a multi-targeted inhibitor—illustrate the diverse selectivity profiles that can be achieved with the benzimidazole scaffold and underscore the importance of comprehensive off-target screening.
Comparative Analysis of Benzimidazole-Based Kinase Inhibitors
The following sections detail the cross-reactivity profiles of three distinct benzimidazole derivatives, providing a snapshot of the spectrum of selectivity achievable with this chemical class.
1. PF-670462: A Promiscuous Casein Kinase 1 (CK1) Inhibitor
PF-670462 is a potent inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). While initially developed as a selective tool compound, broader kinase profiling has revealed significant off-target activity. This makes it an excellent case study for illustrating the importance of comprehensive screening to uncover a compound's full spectrum of activity.
2. Idelalisib (CAL-101): A Highly Selective Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibitor
Idelalisib is an FDA-approved drug for the treatment of certain B-cell malignancies. Its therapeutic success is, in part, attributed to its high selectivity for the delta isoform of PI3K, minimizing off-target effects associated with the inhibition of other PI3K isoforms that are crucial for normal cellular function.
3. Nintedanib (BIBF 1120): A Multi-Targeted Angiokinase Inhibitor
Nintedanib is an anti-cancer and anti-fibrotic agent that was designed to inhibit multiple receptor tyrosine kinases involved in angiogenesis and tumor growth. Its clinical efficacy stems from its ability to simultaneously block the signaling of Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).
Data Presentation: Quantitative Cross-Reactivity Profiles
The following tables summarize the inhibitory activities of the selected benzimidazole derivatives against their primary targets and a selection of off-targets. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity.
Table 1: Cross-Reactivity Profile of PF-670462
| Primary Targets | IC50 (nM) | Key Off-Targets (selected from a KINOMEscan® panel of 442 kinases) | % Inhibition at 10 µM |
|---|---|---|---|
| CK1ε | 7.7[1][2] | JNK1 | ≥90 |
| CK1δ | 14[1][2] | p38α | ≥90 |
| EGFR | ≥90 | ||
| FLT3 | ≥90 | ||
| GSK3β | ≥90 | ||
| MARK1 | ≥90 | ||
| NUAK1 | ≥90 |
| | | ROCK2 | ≥90 |
Table 2: Cross-Reactivity Profile of Idelalisib (CAL-101)
| Primary Target | IC50 (nM) | Key Off-Targets | IC50 (nM) |
|---|---|---|---|
| PI3Kδ | 2.5[3][4] | PI3Kγ | 2,100[5] |
| PI3Kβ | 4,000[5] | ||
| PI3Kα | 8,600[5] | ||
| mTOR | >4,000 | ||
| DNA-PK | >4,000 | ||
| hVPS34 | >4,000 |
| | | Inactive against a panel of 402 diverse kinases at 10 µM[6] | |
Table 3: Cross-Reactivity Profile of Nintedanib (BIBF 1120)
| Primary Targets | IC50 (nM) | Key Off-Targets | IC50 (nM) |
|---|---|---|---|
| VEGFR2 | 13[7][8] | Lck | 16[9] |
| VEGFR3 | 13[7][8] | FLT3 | 26[9] |
| VEGFR1 | 34[7][8] | Src | 156[9] |
| FGFR2 | 37[7][8] | Lyn | 195[9] |
| PDGFRα | 59[7][8] | ||
| FGFR1 | 69[7][8] | ||
| PDGFRβ | 65[7][8] |
Experimental Protocols
Accurate assessment of a compound's cross-reactivity is contingent on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to generate the data presented in this guide.
1. KINOMEscan® Kinase Profiling
The KINOMEscan® platform employs an active site-directed competition binding assay to quantify the interactions between a test compound and a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
-
Methodology:
-
Kinases are tagged with a unique DNA identifier.
-
An immobilized, broadly active kinase inhibitor is used as the stationary phase.
-
The DNA-tagged kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 10 µM).
-
After incubation, unbound kinase and test compound are washed away.
-
The amount of DNA-tagged kinase bound to the immobilized ligand is quantified using qPCR.
-
The results are reported as "% of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates a stronger interaction between the test compound and the kinase.
-
2. Radiometric Filter Binding Kinase Assay
This is a traditional and widely used method for measuring kinase activity and inhibition.
-
Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP or [γ-³²P]ATP) to a specific peptide or protein substrate by the kinase.
-
Methodology:
-
A reaction mixture is prepared containing the kinase, its specific substrate, ATP (including a radiolabeled ATP tracer), and a buffer containing necessary cofactors (e.g., Mg²⁺).
-
The test compound, at various concentrations, is added to the reaction mixture.
-
The kinase reaction is initiated by the addition of the ATP mixture and incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
The reaction is stopped, typically by adding a solution that denatures the kinase (e.g., phosphoric acid).
-
The reaction mixture is spotted onto a filter membrane (e.g., phosphocellulose) that binds the phosphorylated substrate.
-
The filter is washed to remove unincorporated radiolabeled ATP.
-
The amount of radioactivity retained on the filter, which corresponds to the amount of phosphorylated substrate, is measured using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
-
3. Tango™ β-Arrestin Recruitment GPCR Assay
This cell-based assay is used to assess the potential of a compound to interact with G-protein coupled receptors (GPCRs), a common class of off-targets for many small molecules.
-
Principle: The Tango™ assay measures the recruitment of β-arrestin to an activated GPCR. The GPCR is fused to a transcription factor, and β-arrestin is fused to a protease. When the GPCR is activated by a ligand, β-arrestin is recruited, bringing the protease into proximity with the transcription factor, which is then cleaved. The cleaved transcription factor translocates to the nucleus and drives the expression of a reporter gene (e.g., β-lactamase).
-
Methodology:
-
A cell line stably expressing the GPCR-transcription factor fusion protein and the β-arrestin-protease fusion protein is used.
-
Cells are plated in a microtiter plate and incubated.
-
The test compound is added to the cells at various concentrations.
-
The cells are incubated for a period to allow for GPCR activation, β-arrestin recruitment, and reporter gene expression.
-
A substrate for the reporter enzyme (e.g., a FRET-based substrate for β-lactamase) is added to the cells.
-
The signal from the reporter enzyme activity is measured using a plate reader.
-
An increase in signal indicates that the test compound is an agonist for the GPCR, while the ability of the compound to block the signal induced by a known agonist indicates antagonist activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by the representative inhibitors and a general workflow for kinase inhibitor profiling.
Conclusion
The benzimidazole scaffold is a remarkably versatile platform for the development of potent and effective kinase inhibitors. However, as demonstrated by the comparative analysis of PF-670462, Idelalisib, and Nintedanib, the selectivity profile of benzimidazole derivatives can vary dramatically. This highlights the critical need for comprehensive cross-reactivity profiling as an integral component of the preclinical development of any new compound based on this scaffold. By employing a suite of robust in vitro and cell-based assays, researchers can gain a thorough understanding of a compound's on- and off-target activities, which is essential for predicting its therapeutic potential and potential liabilities. The data and methodologies presented in this guide serve as a valuable resource for scientists and drug developers working to harness the full therapeutic potential of benzimidazole-based compounds while minimizing the risks associated with off-target effects.
References
- 1. Pazopanib, a novel multi-kinase inhibitor, shows potent antitumor activity in colon cancer through PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. axonmedchem.com [axonmedchem.com]
Comparative Statistical Analysis of 2-Isobutyl-1H-benzimidazole and Its Analogs in Biological Applications
A detailed guide for researchers and drug development professionals on the biological performance of 2-Isobutyl-1H-benzimidazole and its alternatives, supported by experimental data and mechanistic insights.
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The therapeutic potential of these compounds is largely influenced by the nature of substituents on the benzimidazole core.[3] This guide provides a comparative statistical analysis of the biological data for this compound and structurally related alternatives, offering a valuable resource for researchers, scientists, and drug development professionals. Due to the limited publicly available data specifically for this compound, this guide leverages data from closely related 2-alkyl and other 2-substituted benzimidazole analogs to provide a comprehensive comparative framework.
Anticancer Activity: A Comparative Analysis
The anticancer potential of benzimidazole derivatives has been extensively studied against various cancer cell lines. The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
Table 1: Comparative in vitro Anticancer Efficacy (IC50 in µM) of Representative Benzimidazole Derivatives
| Compound/Alternative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-methyl-1H-benzimidazole | General Cytotoxicity (Brine Shrimp) | 0.42 µg/ml (LC50) | |
| BA586 (a novel benzimidazole) | HCC1937 (Breast) | 42 | [5] |
| 1,2-disubstituted benzimidazole (2a) | A549 (Lung) | 111.70 ± 6.22 | [6] |
| DLD-1 (Colon) | 185.30 ± 5.87 | [6] | |
| 1,2-disubstituted benzimidazole (2b) | A549 (Lung) | 176.80 ± 4.66 | [6] |
| 2,2'-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate derivative (6a) | HCT-116 (Colon) | 29.5 + 4.53 | [7] |
| HeLa (Cervical) | 57.1 + 6.7 | [7] | |
| 2,2'-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate derivative (6c) | HeLa (Cervical) | 33.8 + 3.54 | [7] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide (6c, 6h-j) | HCT-116, HepG2, MCF-7 | 7.82 - 21.48 | [8] |
Antimicrobial Activity: A Comparative Analysis
Benzimidazole derivatives have also shown significant promise as antimicrobial agents. Their efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
A study on the antifungal properties of a structurally similar compound, (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole, revealed high activity against various pathogenic yeasts, including fluconazole-resistant species like Candida glabrata and Candida krusei.[9] This suggests that 2-isobutyl substituted benzimidazoles could be a promising scaffold for developing new antifungal agents.
Table 2: Comparative in vitro Antimicrobial Efficacy (MIC in µg/mL) of Representative Benzimidazole Derivatives
| Compound/Alternative | Microorganism | MIC (µg/mL) | Reference |
| 2-methyl-1H-benzimidazole | Various bacteria | 7-8 mm zone of inhibition (weak activity) | |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivatives (3ao, 3aq) | Staphylococcus aureus (including MRSA) | < 1 | [10] |
| 2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Mycobacterium smegmatis | 3.9 | [10] |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans | 3.9 | [10] |
| 1-Nonyl-1H-benzo[d]imidazole | Various Candida species | 0.5 - 256 | [11] |
| 1-Decyl-1H-benzo[d]imidazole | Various Candida species | 0.5 - 256 | [11] |
| Benzimidazole-oxadiazole compounds (4h, 4p) | Candida albicans | 1.95 | [12] |
| 2-(Aryl Oxy Methyl)-1H-Benzimidazoles | General Anthelmintic Activity | Active (compared to Piperazine Citrate) | [13] |
Experimental Protocols
Cytotoxicity and Antiproliferative Assays (e.g., MTT Assay)
The cytotoxic and antiproliferative activity of benzimidazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Susceptibility Testing (e.g., Broth Microdilution)
The antimicrobial activity of benzimidazole derivatives is often determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives exert their biological effects through various mechanisms of action, often by targeting key cellular pathways.
Inhibition of Tubulin Polymerization: A significant number of benzimidazole derivatives have been identified as inhibitors of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[14]
Topoisomerase Inhibition: Some benzimidazole derivatives can function as topoisomerase inhibitors.[8] They can intercalate with DNA and inhibit the activity of topoisomerase I or II, enzymes crucial for DNA replication and repair, ultimately leading to cell death.
Induction of Apoptosis: Benzimidazole derivatives can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] They can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c and activation of caspases.[4] Some derivatives have also been shown to induce apoptosis via the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[9]
Ergosterol Biosynthesis Inhibition: In fungi, certain benzimidazole derivatives, such as the 2-isobutyl analog, have been shown to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.[9] This mechanism is distinct from that of many other benzimidazole antifungals that target tubulin.
Signaling Pathway of Apoptosis Induction by Benzimidazole Derivatives
Caption: Generalized signaling pathway for apoptosis induction.
Conclusion
While direct statistical data for the biological activity of this compound is limited in the current literature, the extensive research on its structural analogs provides a strong foundation for predicting its potential as a bioactive compound. The available data on 2-alkyl and other 2-substituted benzimidazoles demonstrate significant anticancer and antimicrobial activities, mediated through diverse mechanisms such as tubulin polymerization inhibition, topoisomerase inhibition, and induction of apoptosis. The structural similarity of this compound to compounds with known antifungal activity via ergosterol biosynthesis inhibition suggests a promising avenue for further investigation. This comparative guide highlights the therapeutic potential of the benzimidazole scaffold and underscores the need for further experimental studies to elucidate the specific biological profile of this compound. Such research will be instrumental in its potential development as a novel therapeutic agent.
References
- 1. Antimicrobial potential of 1 H-benzo[ d]imidazole scaffold: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 3. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 6. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Isobutyl-1H-benzimidazole: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the proper disposal of 2-Isobutyl-1H-benzimidazole.
Immediate Safety and Hazard Information
Based on data from analogous benzimidazole compounds, this compound may present the following hazards:
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]
-
Acute Toxicity: May be harmful if swallowed.[3]
Appropriate personal protective equipment (PPE) should always be worn when handling this compound. This includes chemical-impermeable gloves, safety goggles with side-shields, and a lab coat.[5] Work should be conducted in a well-ventilated area or under a chemical fume hood.[4][5]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in its lifecycle. Adherence to these procedures will minimize risk and ensure regulatory compliance.
Step 1: Waste Identification and Classification Unused or waste this compound should be treated as hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash.[6]
Step 2: Waste Segregation and Collection
-
Designated Waste Container: Collect waste this compound in a dedicated, properly labeled, and sealable container.[6] The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound". Include the approximate concentration and the date of accumulation.[6]
-
No Mixing: Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 3: Storage Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[1][2][4][6]
Step 4: Spill and Contamination Cleanup
-
In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid dust formation and place it into the designated hazardous waste container.[2][4]
-
Clean the affected area thoroughly. All materials used for cleanup (e.g., absorbent pads, wipes) should also be disposed of as hazardous waste.
Step 5: Disposal of Empty Containers
-
Empty containers that held this compound must be handled as hazardous waste unless properly decontaminated.
-
To decontaminate, rinse the container thoroughly with a suitable solvent. The first rinseate is considered hazardous waste and must be collected in the designated hazardous waste container.[6] For highly toxic compounds, the first three rinses must be collected as hazardous waste.[6]
-
After thorough rinsing, the container may be disposed of as non-hazardous waste, but it is best practice to puncture or otherwise mark the container to prevent reuse. Always confirm your institution's specific policies on empty container disposal.
Step 6: Final Disposal Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[2][3][4] All waste must be handled in accordance with local, state, and federal regulations.[1]
Summary of Disposal Procedures
| Procedure | Guideline | Key Considerations |
| Waste Classification | Hazardous Chemical Waste | Do not dispose of in regular trash or down the drain. |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat | Ensure adequate protection against skin, eye, and respiratory exposure. |
| Waste Container | Dedicated, compatible, sealable, and clearly labeled | Label with "Hazardous Waste" and the full chemical name. |
| Waste Segregation | Do not mix with other waste streams | Prevents unwanted chemical reactions. |
| Storage | Secure, well-ventilated area, away from incompatibles | Follow institutional storage guidelines for hazardous waste. |
| Empty Containers | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste | Confirm institutional policy for disposal of decontaminated containers. |
| Final Disposal | Through institutional EHS or a licensed contractor | Ensure compliance with all regulatory requirements. |
Disposal Decision Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
